Product packaging for D-Altrose-1-13C(Cat. No.:)

D-Altrose-1-13C

Cat. No.: B12403881
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-IKGLOVJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Altrose-1-13C is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12403881 D-Altrose-1-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-IKGLOVJPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is D-Altrose-1-13C and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of D-Altrose-1-13C, a stable isotope-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, structure, and primary applications, with a focus on its role in metabolic flux analysis.

Core Concepts: Introduction to this compound

This compound is the isotopically labeled form of D-Altrose, an unnatural aldohexose monosaccharide.[1][2] In this compound, the carbon atom at the first position (C1) is replaced with the stable isotope carbon-13 (¹³C). This labeling makes this compound a valuable tracer for various biochemical and metabolic studies, as its path through biological systems can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

D-Altrose is a C-3 epimer of mannose and is soluble in water but practically insoluble in methanol.[2] While D-Altrose is an unnatural monosaccharide, its stereoisomer, L-Altrose, has been found in strains of the bacterium Butyrivibrio fibrisolvens.[2]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-Altrose, with the exception of the isotopic substitution at the C1 position.

D_Altrose_1_13C C1 *¹³CHO C2 H-C-OH C1->C2 C3 HO-C-H C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 C6 CH₂OH C5->C6

Fischer projection of this compound, with the ¹³C label at the C1 position indicated in red.
Quantitative Data Summary

PropertyValueSource
CAS Number 70849-27-3[4][5][6][7]
Molecular Formula C₅¹³CH₁₂O₆[1][5]
Molecular Weight 181.15 g/mol [1][5]
Purity 96.0%[4][7]
Physical State White to off-white powder[8]

Applications in Research and Drug Development

The primary application of this compound is in ¹³C Metabolic Flux Analysis (¹³C-MFA) .[4] This technique is a powerful tool for quantifying the rates of metabolic reactions within a living cell.[9] By introducing a ¹³C-labeled substrate like this compound, researchers can trace the path of the carbon atoms through various metabolic pathways.[3]

Experimental Protocol: A Generalized Workflow for ¹³C-MFA

While specific protocols vary depending on the cell type and research question, a general workflow for a ¹³C-MFA experiment using a labeled monosaccharide is as follows:

  • Cell Culture: Cells of interest are cultured in a defined medium.

  • Isotope Labeling: The standard glucose in the medium is replaced with this compound. The cells are then incubated to allow for the uptake and metabolism of the labeled sugar, eventually reaching an isotopic steady state.

  • Metabolite Extraction: After incubation, the metabolic processes are quenched, and intracellular metabolites are extracted.

  • Analytical Measurement: The isotopic labeling patterns of the downstream metabolites are measured using analytical techniques such as:

    • Mass Spectrometry (MS): To determine the mass distribution of the isotopomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific positions of the ¹³C labels within the molecules.

  • Data Analysis and Flux Calculation: The obtained labeling data is used in computational models to estimate the intracellular metabolic fluxes.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A Cell Culture in Defined Medium B Introduction of This compound A->B C Incubation to Reach Isotopic Steady State B->C D Metabolite Extraction C->D E MS or NMR Analysis of Isotopic Labeling D->E F Metabolic Flux Calculation E->F

A generalized experimental workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Potential Biological Activity and Signaling Pathways

Direct research on the specific signaling pathways affected by D-Altrose is limited. However, studies on the closely related rare sugar, D-Allose , provide valuable insights into potential biological activities. D-Allose has been shown to influence several key signaling pathways:

  • Suppression of Gibberellin Signaling: In rice, D-Allose inhibits gibberellin-responsive genes through a hexokinase-dependent pathway.[10]

  • Induction of Plant Defense: D-Allose can trigger defense responses in rice by inducing the generation of reactive oxygen species (ROS).[11]

  • Modulation of mTOR Signaling: In Lewis lung carcinoma cells, D-Allose has been observed to suppress the mTOR signaling pathway, a key regulator of cell growth and autophagy.[12]

  • Extension of Lifespan: In C. elegans, D-Allose has been shown to extend lifespan through the sirtuin and insulin signaling pathways.[13]

Given the structural similarity between D-Altrose and D-Allose, it is plausible that D-Altrose could exhibit similar effects or act as a competitive inhibitor in these pathways. Further research is needed to elucidate the specific biological roles of D-Altrose.

D_Allose_Signaling cluster_rice In Rice cluster_cancer In Cancer Cells cluster_celegans In C. elegans Allose D-Allose Gibberellin Gibberellin Signaling Allose->Gibberellin suppresses ROS ROS Production (Defense Response) Allose->ROS induces mTOR mTOR Signaling Allose->mTOR suppresses Sirtuin Sirtuin & Insulin Signaling Allose->Sirtuin Lifespan Lifespan Extension Sirtuin->Lifespan

Signaling pathways influenced by the related rare sugar, D-Allose.

Conclusion

This compound is a powerful tool for researchers in the fields of metabolomics, drug development, and systems biology. Its primary utility lies in its application as a tracer in ¹³C-Metabolic Flux Analysis, enabling the detailed quantitative analysis of cellular metabolism. While its direct biological activities are still under investigation, the known effects of the related sugar D-Allose suggest promising avenues for future research into the biological roles of D-Altrose.

References

A Technical Guide to Commercial D-Altrose-1-13C for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the availability and technical specifications of isotopically labeled compounds are critical for advancing metabolic studies and drug discovery. This in-depth guide provides a comprehensive overview of commercially available D-Altrose-1-13C, a valuable tool for tracing metabolic pathways and elucidating complex biological processes.

Introduction to this compound

D-Altrose is a rare aldohexose, an epimer of D-glucose. The stable isotope-labeled form, this compound, incorporates a carbon-13 isotope at the C1 position. This labeling allows for the tracking and quantification of altrose and its metabolic products through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its primary application lies in metabolic flux analysis, where it serves as a tracer to investigate carbohydrate metabolism in various biological systems.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. While detailed specifications can vary by batch and supplier, the following table summarizes the available quantitative data for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.

Parameter Specification Supplier(s) Citation
CAS Number 70849-27-3MedchemExpress, Chemsrc, Biosynth, United States Biological[1][2][3][4]
Molecular Formula C₅¹³CH₁₂O₆MedchemExpress, Chemsrc, Biosynth, United States Biological[1][2][3][4]
Molecular Weight 181.15 g/mol MedchemExpress, United States Biological[1][4]
Chemical Purity ≥ 96.0%Chemsrc (for Shanghai Nianxing Industrial Co., Ltd.)[2]
Isotopic Enrichment Typically >99 atom % ¹³CGeneral specification for similar labeled compounds
Physical Appearance White to off-white powderGeneral description for D-Altrose[5]
Melting Point 106-108 °C (for unlabeled D-Altrose)Data for unlabeled compound[5]
Specific Optical Rotation [α]D +32.6° (c=7.6 in H₂O, for unlabeled D-Altrose)Data for unlabeled compound[5]

Experimental Protocols

The primary applications of this compound are in NMR spectroscopy for structural and conformational studies and in metabolic flux analysis as a tracer. The following sections provide detailed methodologies for these key experiments.

Synthesis of this compound

While most researchers will purchase this compound commercially, understanding its synthesis can be valuable. A common method for preparing 1-¹³C-labeled aldoses is the cyanohydrin synthesis. This process involves the reaction of an aldopentose (in this case, D-Ribose) with a ¹³C-labeled cyanide source, followed by hydrolysis and reduction.

Workflow for the Synthesis of D-[1-¹³C]Aldohexoses:

D_Ribose D-Ribose Cyanohydrin_Formation Cyanohydrin Formation D_Ribose->Cyanohydrin_Formation K13CN K¹³CN K13CN->Cyanohydrin_Formation Epimeric_Nitriles Epimeric Nitriles (D-Altrononitrile-1-¹³C and D-Allononitrile-1-¹³C) Cyanohydrin_Formation->Epimeric_Nitriles Hydrolysis Hydrolysis Epimeric_Nitriles->Hydrolysis Epimeric_Lactones Epimeric Lactones Hydrolysis->Epimeric_Lactones Reduction Reduction Epimeric_Lactones->Reduction D_Altrose_1_13C D-Altrose-1-¹³C Reduction->D_Altrose_1_13C D_Allose_1_13C D-Allose-1-¹³C Reduction->D_Allose_1_13C

Cyanohydrin synthesis of D-Altrose-1-¹³C.
13C NMR Spectroscopy for Tautomer Analysis

High-resolution 13C NMR spectroscopy is a powerful technique to study the different forms of sugars in solution, including the pyranose, furanose, and acyclic aldehyde and hydrate forms. The specific labeling at the C1 position with ¹³C significantly enhances the signal for this carbon, allowing for the detection and quantification of minor tautomers.

Experimental Protocol for 13C NMR Analysis of this compound:

  • Sample Preparation: Dissolve a precisely weighed sample of D-Altrose-1-¹³C in D₂O to a final concentration of approximately 30-60 mM.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 150 MHz for ¹³C) equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling.

    • Temperature: Maintain a constant temperature, for example, 30 °C.

    • Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5-10 times the longest T₁) to ensure quantitative signal integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for quantifying minor species.

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1.0 Hz) before Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the C1 of the different tautomers (α-pyranose, β-pyranose, α-furanose, β-furanose, aldehyde, and hydrate).

    • Calculate the percentage of each form from the relative integrals.

A study by Zhu et al. (2001) utilized this methodology to quantify the acyclic forms of various D-[1-¹³C]aldohexoses, including D-altrose.[6]

Logical Flow for NMR-based Tautomer Quantification:

Start Start: D-Altrose-1-¹³C Sample Dissolve Dissolve in D₂O Start->Dissolve NMR_Acquisition Acquire ¹³C NMR Spectrum (High Resolution, Quantitative Parameters) Dissolve->NMR_Acquisition Processing Process Spectrum (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Integrate C1 Signals of Tautomers Processing->Integration Quantification Calculate Percentage of Each Tautomer Integration->Quantification End End: Tautomer Distribution Data Quantification->End

Workflow for quantifying D-Altrose tautomers via ¹³C NMR.
Metabolic Tracing and Flux Analysis

This compound can be used as a tracer in metabolic flux analysis to investigate carbohydrate metabolism. The protocol below is a general guideline that can be adapted for specific cell types or organisms.

Experimental Protocol for Metabolic Tracing with this compound:

  • Cell Culture: Culture cells of interest to the desired confluence or growth phase.

  • Isotope Labeling: Replace the standard culture medium with a medium containing D-Altrose-1-¹³C as the primary carbohydrate source. The concentration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled altrose. Time-course experiments can be performed to study the dynamics of metabolic pathways.

  • Metabolite Extraction:

    • Quench the metabolism rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Harvest the cell extracts containing the labeled metabolites.

  • Sample Analysis:

    • Analyze the extracts using mass spectrometry (e.g., LC-MS or GC-MS) to identify and quantify the mass isotopologues of downstream metabolites.

    • The incorporation of ¹³C into various metabolites provides information about the metabolic pathways that are active.

  • Data Analysis: Use specialized software to calculate metabolic fluxes based on the isotopologue distribution data.

Signaling Pathway of Labeled Metabolite Analysis:

D_Altrose_1_13C D-Altrose-1-¹³C (in culture medium) Cellular_Uptake Cellular Uptake D_Altrose_1_13C->Cellular_Uptake Metabolism Intracellular Metabolism Cellular_Uptake->Metabolism Labeled_Metabolites ¹³C-Labeled Metabolites Metabolism->Labeled_Metabolites Extraction Metabolite Extraction Labeled_Metabolites->Extraction Analysis MS Analysis (LC-MS or GC-MS) Extraction->Analysis Data_Processing Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Results Metabolic Pathway Fluxes Flux_Calculation->Results

Workflow for metabolic tracing with D-Altrose-1-¹³C.

Conclusion

This compound is a valuable research tool for scientists investigating carbohydrate metabolism. The commercial availability of this compound, coupled with advanced analytical techniques like NMR and mass spectrometry, enables detailed studies of metabolic pathways and cellular physiology. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs. For optimal results, it is crucial to obtain detailed product specifications from the chosen supplier and to carefully optimize experimental conditions for the specific biological system under investigation.

References

Unlocking Cellular Metabolism: A Technical Guide to the Research Applications of D-Altrose-1-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of D-Altrose-1-¹³C, a stable isotope-labeled rare sugar poised to advance our understanding of cellular metabolism and disease.

This whitepaper details the core principles, experimental workflows, and potential data outputs when utilizing D-Altrose-1-¹³C in metabolic research. D-Altrose, a C3 epimer of D-glucose, possesses unique biological properties, including antioxidant effects, making its ¹³C-labeled counterpart a valuable tool for tracing metabolic pathways and elucidating disease mechanisms.[1][2][3] This guide provides the necessary theoretical and practical framework for its application in cutting-edge research.

Introduction to D-Altrose and ¹³C Isotope Tracing

D-Altrose is a rare aldohexose with emerging interest in the scientific community.[4] While its precise metabolic fate is not as extensively studied as that of D-glucose, its structural similarity suggests potential interactions with glucose transporters and metabolic enzymes. The introduction of a stable isotope, Carbon-13 (¹³C), at the C1 position of D-Altrose creates a powerful tracer molecule.[5][6] Unlike radioactive isotopes, ¹³C is non-radioactive and safe for a wide range of in vitro and in vivo studies.[7]

The fundamental principle behind using D-Altrose-1-¹³C is to introduce it into a biological system and track the incorporation of the ¹³C label into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes through various pathways.[8][9] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the ¹³C enrichment in these metabolites.[10][11][12]

Potential Research Applications

The unique properties of D-Altrose suggest several key areas of research where D-Altrose-1-¹³C could provide significant insights:

  • Metabolic Flux Analysis (MFA) in Health and Disease: By tracing the path of the ¹³C label, researchers can quantify the flow of carbon through central metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][9][13] This is particularly valuable in studying metabolic reprogramming in cancer, diabetes, and neurodegenerative diseases.[14][15]

  • Investigating Rare Sugar Metabolism: The metabolism of rare sugars like D-Altrose is not well understood. D-Altrose-1-¹³C provides a direct tool to identify the enzymes and pathways involved in its uptake, phosphorylation, and subsequent catabolism or anabolic use.

  • Elucidating Antioxidant Mechanisms: D-Altrose has been reported to have antioxidant properties.[1][2] Tracer studies with D-Altrose-1-¹³C could help determine if its metabolism contributes to this effect, for instance, by influencing the flux through the pentose phosphate pathway, a major source of the antioxidant NADPH.

  • Drug Development and Target Validation: Understanding how a disease state alters the metabolism of D-Altrose could reveal novel drug targets. Furthermore, D-Altrose-1-¹³C could be used to assess the metabolic effects of drug candidates.

  • Glycobiology and Glycan Synthesis: Labeled monosaccharides are instrumental in studying the synthesis of complex carbohydrates (glycans).[16][17] D-Altrose-1-¹³C could be used to investigate if and how this rare sugar is incorporated into cellular glycans, which are crucial for cell signaling and recognition.

Experimental Design and Protocols

A typical experiment utilizing D-Altrose-1-¹³C involves several key stages. The following provides a generalized protocol that can be adapted for specific research questions.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Media Preparation: Prepare a culture medium that is deficient in the unlabeled counterpart (D-glucose or other carbon sources to be replaced) and supplement it with a known concentration of D-Altrose-1-¹³C. The concentration will depend on the cell type and experimental goals.

  • Isotopic Labeling: Replace the standard culture medium with the D-Altrose-1-¹³C containing medium. The duration of labeling will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites (typically ranging from minutes to 48 hours).

  • Metabolite Quenching and Extraction: After the desired labeling period, rapidly quench metabolic activity by, for example, submerging the culture plate in liquid nitrogen. Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

Analytical Methods
  • Mass Spectrometry (MS):

    • Sample Preparation: The extracted metabolites are dried and may require derivatization to improve their volatility and ionization efficiency for Gas Chromatography-MS (GC-MS) analysis. For Liquid Chromatography-MS (LC-MS), derivatization is often not necessary.

    • Data Acquisition: The samples are analyzed by MS to determine the mass isotopomer distribution (MID) of the metabolites. The MID reveals the number of ¹³C atoms incorporated into each molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Extracted metabolites are dried and resuspended in a suitable deuterated solvent.

    • Data Acquisition: ¹³C NMR or ¹H-¹³C heteronuclear correlation spectroscopy is performed to identify the labeled metabolites and the specific positions of the ¹³C atoms within their structures.[18][19]

Data Presentation and Interpretation

The quantitative data obtained from MS or NMR analysis can be summarized to provide a clear picture of metabolic changes.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Key Metabolites after D-Altrose-1-¹³C Labeling

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Control Cells
Pyruvate99.00.80.20.0---
Lactate99.10.70.20.0---
Citrate98.51.00.40.10.00.00.0
Ribose-5-phosphate99.20.60.20.00.00.0-
Treated Cells
Pyruvate85.012.02.50.5---
Lactate84.512.52.50.5---
Citrate70.015.010.04.00.80.20.0
Ribose-5-phosphate75.018.05.01.50.50.0-

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Hypothetical Relative Metabolic Fluxes Calculated from MID Data

Metabolic Flux RatioControl CellsTreated CellsFold Change
Glycolysis / Pentose Phosphate Pathway5.23.1-0.40
Pyruvate Dehydrogenase / Pyruvate Carboxylase3.86.2+0.63
Anaplerotic Contribution to TCA Cycle0.150.35+1.33

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex interplay of metabolic pathways and experimental procedures.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Cell_Seeding Cell_Seeding Media_Preparation Media_Preparation Cell_Seeding->Media_Preparation 1 Isotopic_Labeling Isotopic_Labeling Media_Preparation->Isotopic_Labeling 2 Quenching Quenching Isotopic_Labeling->Quenching 3 Metabolite_Extraction Metabolite_Extraction Quenching->Metabolite_Extraction 4 MS_Analysis MS_Analysis Metabolite_Extraction->MS_Analysis 5a NMR_Analysis NMR_Analysis Metabolite_Extraction->NMR_Analysis 5b Data_Analysis Data_Analysis MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Flux_Calculation Flux_Calculation Data_Analysis->Flux_Calculation

Figure 1: General experimental workflow for ¹³C metabolic flux analysis.

Central_Metabolism D-Altrose-1-13C This compound G6P Altrose-6-P (13C) This compound->G6P Hexokinase? F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P PPP G3P Glyceraldehyde-3-P F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate NADPH NADPH R5P->NADPH

Figure 2: Potential entry of D-Altrose-1-¹³C into central carbon metabolism.

Signaling_Pathway_Investigation D-Altrose D-Altrose Metabolic_Changes Metabolic Perturbations (e.g., altered NADPH/NADH) D-Altrose->Metabolic_Changes ROS Reactive Oxygen Species Metabolic_Changes->ROS Signaling_Pathways Signaling Pathways (e.g., AMPK, mTOR) Metabolic_Changes->Signaling_Pathways ROS->Signaling_Pathways Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Pathways->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for D-Altrose-1-13C in NMR Spectroscopy of Carbohydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Altrose-1-13C for Nuclear Magnetic Resonance (NMR) spectroscopy studies of carbohydrates. The selective incorporation of a ¹³C isotope at the anomeric C1 position offers a powerful tool for detailed structural and dynamic analysis, overcoming common challenges in carbohydrate NMR such as spectral overlap.

Introduction to D-Altrose and ¹³C Labeling

D-Altrose is an aldohexose, an epimer of D-mannose, and is considered an "unnatural" monosaccharide as it is not commonly found in abundance in nature.[1][2] Isotopic labeling, particularly with ¹³C, has become an invaluable technique in NMR spectroscopy.[3] The low natural abundance of ¹³C (approximately 1.1%) often leads to low signal-to-noise ratios in ¹³C NMR spectra. By strategically enriching a specific carbon position, such as the anomeric carbon (C1) in D-Altrose-1-¹³C, the sensitivity of the NMR experiment for that nucleus is significantly enhanced. This allows for more advanced and detailed structural and interaction studies.

The primary advantage of using ¹³C-labeled carbohydrates in NMR is the significant improvement in signal dispersion compared to proton (¹H) NMR.[4] Carbohydrate ¹H NMR spectra are often crowded in the 3-4 ppm region, making unambiguous assignments difficult.[5] In contrast, ¹³C NMR offers a much wider chemical shift range (typically 60-110 ppm for ring carbons), leading to better resolution of individual signals.[5]

Applications of D-Altrose-1-¹³C in NMR Spectroscopy

The use of D-Altrose-1-¹³C in NMR spectroscopy opens up a range of applications in carbohydrate research and drug development:

  • Structural Elucidation: The enhanced signal from the ¹³C-labeled anomeric carbon provides a clear starting point for assigning the entire spin system of the monosaccharide using 2D NMR experiments like HSQC and HMBC. This is crucial for determining the precise structure and conformation of altrose-containing oligosaccharides or glycoconjugates.

  • Conformational Analysis: The chemical shift of the anomeric carbon is highly sensitive to its stereochemistry (α or β anomer) and the conformation of the pyranose ring.[6] By analyzing the ¹³C chemical shifts and coupling constants, researchers can gain insights into the preferred solution-state conformation of D-Altrose and its derivatives.

  • Interaction Studies: ¹³C-labeled carbohydrates are powerful tools for studying interactions with proteins, enzymes, and other biomolecules.[5][7] Isotope-edited or filtered NMR experiments can be employed to selectively observe the signals of the labeled carbohydrate when bound to a larger, unlabeled binding partner. This allows for the identification of binding epitopes and the characterization of the conformational changes that occur upon binding.

  • Metabolic Tracer Studies: While D-Altrose is an unnatural sugar, its labeled form can be used in specific in vitro or cell-based assays to probe the specificity of carbohydrate transporters and metabolic enzymes. By tracing the fate of the ¹³C label, researchers can investigate whether D-Altrose is taken up by cells and metabolized.

Quantitative NMR Data for D-Altrose-1-¹³C

The following table summarizes the reported ¹³C NMR chemical shifts for the different anomeric and ring forms of D-[1-¹³C]altrose in D₂O.[6]

FormC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-pyranose95.371.971.866.872.862.1
β-pyranose93.372.372.165.875.663.1
α-furanose102.783.077.484.873.263.9
β-furanose96.978.176.782.674.264.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a sample of D-Altrose-1-¹³C for NMR analysis.

Materials:

  • D-Altrose-1-¹³C

  • Deuterated solvent (e.g., D₂O, 99.9%)

  • High-quality 5 mm NMR tubes

  • Pipettes and tips

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Determine Sample Concentration:

    • For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.

    • For ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended due to the lower intrinsic sensitivity of the ¹³C nucleus.[8]

  • Weigh the Sample: Accurately weigh the desired amount of D-Altrose-1-¹³C and transfer it to a clean, dry vial.

  • Dissolve the Sample: Add the appropriate volume of deuterated solvent (e.g., 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial.[8] D-Altrose is soluble in water.[1][2]

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved.

  • Filter the Sample: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.

  • Adjust Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity and concentration.

Protocol 2: NMR Data Acquisition

This protocol provides a general guideline for acquiring ¹D and 2D NMR spectra of D-Altrose-1-¹³C. Instrument parameters should be optimized for the specific spectrometer being used.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

Typical Acquisition Parameters:

ExperimentParameterRecommended Value
¹H NMR Pulse ProgramStandard single-pulse (e.g., zg30)
Spectral Width~10-12 ppm (centered around 4.5 ppm)
Acquisition Time2-4 seconds
Relaxation Delay (d1)1-5 seconds
Number of Scans8-16
¹³C{¹H} NMR Pulse ProgramProton-decoupled single-pulse (e.g., zgpg30)
Spectral Width~150-200 ppm (centered around 80-100 ppm)
Acquisition Time1-2 seconds
Relaxation Delay (d1)2-5 seconds
Number of Scans1024 or higher (depending on concentration)
2D ¹H-¹³C HSQC Pulse ProgramStandard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
¹H Spectral Width~10-12 ppm
¹³C Spectral Width~80-100 ppm (centered on the carbohydrate region)
Number of Increments (¹³C)256-512
Number of Scans per Increment4-16
2D ¹H-¹³C HMBC Pulse ProgramStandard HMBC (e.g., hmbcgplpndqf)
¹H Spectral Width~10-12 ppm
¹³C Spectral Width~150-200 ppm
Long-Range Coupling DelayOptimized for 4-10 Hz (e.g., 50-100 ms)
Number of Increments (¹³C)256-512
Number of Scans per Increment8-32

Data Processing:

  • Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID).

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using an internal or external reference (e.g., TSP or DSS for aqueous samples).

Diagrams and Workflows

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of D-Altrose-1-¹³C.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_interp Interpretation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (1H, 13C) filter->one_d two_d 2D NMR (HSQC, HMBC) one_d->two_d process Fourier Transform & Phasing two_d->process assign Chemical Shift Assignment process->assign structure Structural & Conformational Analysis assign->structure interpretation Biological/Chemical Interpretation structure->interpretation

NMR Experimental Workflow
Representative Signaling Pathway

Due to the limited information on the specific biological roles of D-Altrose, the following diagram illustrates a plausible signaling pathway for a rare sugar, based on studies of its epimer, D-Allose. D-Allose has been shown to induce the production of reactive oxygen species (ROS) and inhibit cancer cell proliferation. This diagram serves as a representative example of how a rare sugar might exert its biological effects.

signaling_pathway cluster_cell Cellular Environment altrose This compound receptor Membrane Receptor/Transporter altrose->receptor Binding/Transport nadph_oxidase NADPH Oxidase receptor->nadph_oxidase Activation ros Increased ROS Production nadph_oxidase->ros Catalysis stress Oxidative Stress ros->stress apoptosis Apoptosis/Cell Cycle Arrest stress->apoptosis

References

Application Notes and Protocols for the Quantitative Analysis of D-Altrose using D-Altrose-1-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is a rare aldohexose sugar that is an epimer of D-allose. While not as abundant as common sugars like glucose, research into the biological roles and potential therapeutic applications of rare sugars is a growing field. Accurate quantification of D-Altrose in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and process monitoring in biotechnological production.

This document provides a detailed protocol for the quantitative analysis of D-Altrose in a biological matrix using a stable isotope dilution assay (SIDA) with D-Altrose-1-13C as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.

Principle of Isotope Dilution Mass Spectrometry

The core principle of this method is the addition of a known amount of the isotopically labeled analyte (this compound) to the sample containing the unlabeled analyte (D-Altrose). The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample extraction, chromatography, and ionization. The mass spectrometer, however, can distinguish between the two based on their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

G cluster_sample Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Quantification Analyte D-Altrose (Unknown Amount) Mix Mixing Analyte->Mix IS This compound (Known Amount) IS->Mix Extraction Extraction & Cleanup Mix->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of Stable Isotope Dilution Analysis.

Experimental Protocols

This protocol is designed for the quantification of D-Altrose in human plasma. It can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • D-Altrose (≥98% purity)

  • This compound (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human Plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Preparation of Stock and Working Solutions
  • D-Altrose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Altrose and dissolve it in 10 mL of 50:50 (v/v) acetonitrile/water to obtain a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) acetonitrile/water.

  • D-Altrose Working Standards: Prepare a series of working standards by serially diluting the D-Altrose stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • IS Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to obtain a final concentration of 10 µg/mL.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: To 90 µL of drug-free human plasma, add 10 µL of each D-Altrose working standard to create calibration standards with final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.

  • QC Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.03 µg/mL), Medium (0.8 µg/mL), and High (8 µg/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% acetonitrile in water).

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

G start Start: 100 µL Plasma Sample add_is Add 10 µL Internal Standard (this compound) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 Vortex to Precipitate Protein add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Collect Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min)
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Altrose179.189.015
This compound180.190.015

Note: These are hypothetical transitions for the [M-H]- ion and would need to be optimized experimentally.

Data Presentation and Analysis

The concentration of D-Altrose in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Validation Summary (Hypothetical Data)

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability. Below are tables summarizing expected performance characteristics.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (µg/mL)Regression Equation
D-Altrose0.01 - 10y = 1.234x + 0.005>0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.010.009898.0<15
Low QC0.030.02996.7<10
Mid QC0.800.82102.5<8
High QC8.007.9198.9<8

Table 3: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
Low QC95.288.5
High QC98.190.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative determination of D-Altrose in human plasma using this compound as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The provided methodologies and hypothetical performance data serve as a strong foundation for the implementation and validation of this assay in a laboratory setting.

References

Application Notes and Protocols for In Vivo Animal Studies Using D-Altrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a rare sugar and a C-3 epimer of D-glucose, presents unique metabolic characteristics that make its isotopically labeled form, D-Altrose-1-13C, a valuable tool for in vivo animal studies.[1][2] Unlike D-glucose, D-Altrose is minimally metabolized in the body and is largely excreted intact, primarily through urine.[1] This property, combined with its known interactions with cellular transport mechanisms and potential influence on signaling pathways, makes this compound an intriguing tracer for investigating specific metabolic processes, transport kinetics, and the physiological effects of rare sugars.

These application notes provide a comprehensive guide for incorporating this compound into in vivo animal studies, covering its metabolic fate, experimental protocols, and potential applications in metabolic research.

Physicochemical Properties and Metabolic Fate

PropertyValue/DescriptionReference
Molecular Formula C6H12O6General Knowledge
Molar Mass 181.15 g/mol (for 13C at position 1)General Knowledge
Structure C-3 epimer of D-glucose[1][2]
Caloric Value Very low to negligible[3]
Intestinal Absorption Primarily via Sodium-Dependent Glucose Transporter 1 (SGLT1); not a substrate for GLUT5.[1][2]
Metabolism Minimally metabolized; largely excreted unchanged in urine and feces.[1]
Reported Biological Activities Anti-hyperglycemic, anti-inflammatory, antioxidant effects.[3]

Applications in In Vivo Animal Studies

The unique properties of this compound open up several avenues for investigation in animal models:

  • Tracer for Intestinal Absorption Studies: Due to its specific uptake by SGLT1, this compound can be used to study the activity and regulation of this transporter in vivo under various physiological and pathological conditions.[1][2]

  • Biodistribution and Pharmacokinetic Analysis: Tracing the 13C label allows for precise quantification of D-Altrose distribution in different tissues and organs, providing valuable pharmacokinetic data.

  • Assessing Glycolysis and TCA Cycle Contribution (Hypothetical): While minimally metabolized, any minor entry of the 13C label into central carbon metabolism could be traced to understand the extent of its interaction with pathways like glycolysis and the TCA cycle.

  • Investigating the Effects on Gut Microbiome: The passage of unmetabolized D-Altrose through the gastrointestinal tract may influence the composition and metabolic activity of the gut microbiota.[4]

  • Elucidating Signaling Pathway Modulation: Studies have suggested that D-Allose (D-Altrose) may influence insulin and sirtuin signaling pathways. This compound can be used in conjunction with other metabolic analyses to dissect these effects.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in rodent models. These are generalized protocols and may require optimization based on the specific research question and animal model.

Animal Models

Commonly used rodent models for metabolic studies include:

  • Mice (e.g., C57BL/6, BALB/c)

  • Rats (e.g., Sprague-Dawley, Wistar)

Animals should be housed in controlled conditions with a standard diet and water ad libitum prior to the study.[5]

Administration of this compound

3.2.1. Oral Gavage

This method is suitable for studying intestinal absorption and first-pass metabolism.

  • Dosage: Based on previous studies with unlabeled D-Allose in rats, a dose of 2 g/kg body weight can be used.[1]

  • Preparation: Dissolve this compound in sterile saline or water.

  • Procedure:

    • Fast the animals overnight (12-16 hours) to ensure an empty stomach for consistent absorption.[6]

    • Administer the prepared this compound solution using a suitable oral gavage needle.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes) to determine plasma kinetics.[1]

3.2.2. Intravenous (IV) Infusion

IV infusion is ideal for studying tissue distribution and metabolic fate without the influence of intestinal absorption.

  • Dosage: A bolus injection followed by continuous infusion is recommended to achieve steady-state plasma concentrations. A typical protocol for a 13C-labeled sugar in mice involves a bolus of 0.6 mg/g body mass followed by an infusion of 0.0138 mg/g/min.[6]

  • Preparation: Dissolve this compound in sterile saline.

  • Procedure:

    • Anesthetize the animal.

    • Insert a catheter into the tail vein.

    • Administer the bolus dose followed by continuous infusion using a syringe pump.

    • Maintain the infusion for a desired period (e.g., 90-120 minutes) to allow for tissue distribution.

    • At the end of the infusion period, collect blood and tissues for analysis.

Sample Collection and Processing
  • Blood: Collect blood in EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C.

  • Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney, muscle, brain, intestine). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Urine and Feces: House animals in metabolic cages to collect urine and feces for excretion analysis.

Analytical Methods

3.4.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the primary methods for quantifying this compound and its potential metabolites.

  • Sample Preparation:

    • Plasma: Perform protein precipitation using methanol or acetonitrile.

    • Tissues: Homogenize the tissue and perform metabolite extraction using a suitable solvent system (e.g., methanol/water/chloroform).

  • Analysis:

    • Use a validated method to separate and detect D-Altrose.

    • Monitor the mass isotopologues to determine the enrichment of 13C. For this compound, the primary ion will be M+1.

    • Search for potential downstream metabolites by looking for the incorporation of the 13C label into other molecules.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR can also be used to detect the incorporation of the 13C label into various metabolites.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of D-Allose in Rats after Oral Administration (2 g/kg)

ParameterValue (Mean ± SE)
Cmax (mM) 11.1 ± 0.53
Tmax (min) 75.0 ± 8.7

Data adapted from a study on unlabeled D-Allose in rats.[1]

Table 2: Hypothetical Biodistribution of this compound in Mice Following IV Infusion (% Injected Dose per Gram of Tissue)

Tissue% ID/g (Mean ± SD)
Blood To be determined
Liver To be determined
Kidney To be determined
Muscle To be determined
Brain To be determined
Adipose Tissue To be determined

This table represents a template for presenting biodistribution data that would be obtained from an in vivo study.

Visualizations

D-Altrose Absorption Pathway

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream D-Altrose-1-13C_lumen This compound SGLT1 SGLT1 D-Altrose-1-13C_lumen->SGLT1 Uptake D-Altrose-1-13C_cell This compound SGLT1->D-Altrose-1-13C_cell D-Altrose-1-13C_blood This compound D-Altrose-1-13C_cell->D-Altrose-1-13C_blood Transport

Caption: Intestinal absorption of D-Altrose via the SGLT1 transporter.

Experimental Workflow for In Vivo this compound Tracing

G Start Animal Model (e.g., Mouse) Administration This compound Administration (Oral or IV) Start->Administration Sample_Collection Sample Collection (Blood, Tissues, Urine, Feces) Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Analysis Data Analysis (13C Enrichment, Metabolite ID) Analysis->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for an in vivo this compound metabolic tracing study.

Potential Influence of D-Altrose on Insulin Signaling

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake D-Altrose D-Altrose D-Altrose->IR Potential Modulation

Caption: Hypothetical modulation of the insulin signaling pathway by D-Altrose.

Conclusion

This compound is a promising tool for in vivo metabolic research, offering a unique opportunity to study intestinal transport and the biodistribution of a minimally metabolized sugar. The protocols and application notes provided here serve as a foundation for designing and executing robust animal studies. While direct metabolic tracing of this compound into downstream pathways may be limited due to its low metabolic activity, its use as a tracer for transport and as a modulator of physiological processes holds significant potential for advancing our understanding of rare sugar metabolism and its impact on health and disease. Further research is warranted to fully elucidate the metabolic fate and biological effects of this compound in various in vivo models.

References

Quantifying D-Altrose-1-13C Enrichment in Metabolites: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for quantifying the enrichment of D-Altrose-1-13C in various metabolites. This stable isotope tracer is a valuable tool for metabolic flux analysis (MFA), enabling researchers to trace the metabolic fate of D-altrose and understand its impact on cellular pathways. The protocols outlined below cover experimental design, sample preparation, and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the two primary techniques for these studies.[1]

Introduction to D-Altrose and 13C Labeling

D-Altrose is a rare aldohexose sugar, an epimer of D-allose. While not as central to metabolism as glucose, studying its metabolic pathways can provide insights into cellular sugar metabolism and its potential therapeutic applications. By using D-Altrose labeled with a stable isotope of carbon, 13C, at the first carbon position (this compound), we can track the journey of this carbon atom as it is incorporated into downstream metabolites.[2][3][4] This technique, known as 13C metabolic flux analysis, is a cornerstone for understanding the dynamic nature of metabolic networks.[2]

The primary analytical methods for detecting and quantifying 13C enrichment are mass spectrometry and NMR spectroscopy.[1][2][5][6][7][8][9][10] MS separates ions based on their mass-to-charge ratio, allowing for the detection of mass isotopologues of metabolites, while NMR can distinguish between different positional isomers of labeled compounds.[1]

Experimental Workflow

The overall workflow for a this compound labeling experiment is depicted below. It begins with the introduction of the labeled substrate to the biological system and culminates in data analysis to determine isotopic enrichment.

experimental_workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture/ Biological System Tracer_Introduction Introduction of This compound Cell_Culture->Tracer_Introduction Incubation Incubation and Metabolic Labeling Tracer_Introduction->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS Analysis Derivatization->LC_MS NMR NMR Analysis Derivatization->NMR Data_Processing Data Processing and Isotopologue Analysis LC_MS->Data_Processing NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Figure 1: A generalized workflow for quantifying this compound enrichment in metabolites.

Potential Metabolic Pathways for D-Altrose

While the specific metabolic pathways of D-altrose are not as well-characterized as those of glucose, it is hypothesized to enter central carbon metabolism. The diagram below illustrates potential entry points and subsequent metabolic routes. The 13C label from this compound can potentially be traced through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[11][12][13][14][15]

metabolic_pathways D_Altrose_1_13C This compound Altrose_6_P Altrose-6-Phosphate D_Altrose_1_13C->Altrose_6_P Hexokinase Fructose_6_P Fructose-6-Phosphate Altrose_6_P->Fructose_6_P Isomerase G3P Glyceraldehyde-3-Phosphate Fructose_6_P->G3P Glycolysis PPP Pentose Phosphate Pathway Fructose_6_P->PPP G6PD Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle (Citrate, Malate, etc.) Acetyl_CoA->TCA_Cycle Ribose_5_P Ribose-5-Phosphate PPP->Ribose_5_P

Figure 2: Potential metabolic pathways for the incorporation of carbon from this compound.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture media containing this compound at a known concentration. The concentration will depend on the specific cell type and experimental goals. A common starting point is to replace the glucose in the medium with this compound.

  • Labeling: Remove the existing media from the cells, wash once with phosphate-buffered saline (PBS), and add the this compound containing media.

  • Incubation: Incubate the cells for a predetermined period. Time-course experiments are recommended to monitor the dynamics of label incorporation.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the media and add ice-cold 80% methanol.

  • Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 37°C water bath).

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Sample Preparation for Mass Spectrometry (LC-MS)
  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography method (e.g., 50% acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates.

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-HRMS).[16]

  • Data Acquisition: Acquire data in full scan mode to capture all mass isotopologues.

Sample Preparation for NMR Spectroscopy
  • Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[17][18][19]

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

  • Transfer to NMR Tube: Transfer the sample to an NMR tube.[17]

  • Instrumentation: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D experiments like ¹H-¹³C HSQC, on a high-field NMR spectrometer.[19][20][21]

Data Analysis and Presentation

Mass Spectrometry Data Analysis
  • Peak Picking and Identification: Use software to identify peaks corresponding to the metabolites of interest based on their accurate mass and retention time.

  • Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each identified metabolite. This involves correcting for the natural abundance of ¹³C.

  • Enrichment Calculation: Calculate the percentage of ¹³C enrichment for each metabolite.

NMR Data Analysis
  • Spectral Processing: Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

  • Metabolite Identification: Identify metabolites by comparing chemical shifts to databases (e.g., HMDB, BMRB). The NMR spectrum of D-[1-¹³C]altrose can serve as a reference.[22]

  • Enrichment Quantification: Quantify ¹³C enrichment by comparing the integrals of the satellite peaks (from ¹³C-coupled protons) to the central peak (from ¹²C-bound protons) in the ¹H spectrum.[9][23][24]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from this compound labeling experiments.

Table 1: Mass Isotopologue Distribution of Key Metabolites Measured by LC-MS

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)...Total ¹³C Enrichment (%)
Pyruvate
Lactate
Citrate
Ribose-5-phosphate
User-defined metabolite

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: ¹³C Enrichment in Specific Carbon Positions of Metabolites Measured by NMR

MetaboliteCarbon Position¹³C Enrichment (%)
LactateC3
AlanineC3
GlutamateC4
GlutamateC5
User-defined metabolitePosition

Conclusion

The methodologies described in this application note provide a robust framework for researchers to quantify the enrichment of this compound in various metabolites. By employing these protocols, scientists and drug development professionals can gain valuable insights into the metabolic fate of this rare sugar, potentially uncovering novel metabolic pathways and therapeutic targets. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a comprehensive approach to understanding the intricate details of cellular metabolism.

References

Application Notes and Protocols: D-Altrose-1-13C in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is a rare aldohexose sugar, and its C-3 epimer of mannose.[1][2] While the D-form is not found in nature, its unique stereochemistry makes it a molecule of interest for investigating biological systems and for the synthesis of novel therapeutic agents.[1][2][3] The stable isotope-labeled version, D-Altrose-1-13C, provides a powerful tool for researchers to trace the metabolic fate of this sugar in various cellular models. Stable isotopes like 13C are increasingly used in drug development to understand drug metabolism, pharmacokinetics, and target engagement.[4][5][6]

These application notes provide an overview of potential applications and detailed protocols for utilizing this compound in drug discovery and development, particularly in the context of metabolic studies in cancer research and in the investigation of aldose reductase inhibition.

Application 1: Metabolic Flux Analysis in Cancer Cells

Objective: To investigate the uptake and metabolic fate of D-Altrose in cancer cells compared to normal cells. This can help identify unique metabolic pathways in cancer cells that could be targeted for therapeutic intervention.

Background: Cancer cells often exhibit altered glucose metabolism. Understanding how cancer cells metabolize rare sugars like D-Altrose could reveal novel metabolic dependencies. D-Allose, a C-3 epimer of D-Altrose, has been shown to have anti-tumor activities.[7] Given their structural similarity, investigating D-Altrose metabolism is a logical step.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using this compound is depicted below.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture Seed cancer and normal cells add_label Incubate with this compound cell_culture->add_label quench Quench metabolism add_label->quench extract Extract metabolites quench->extract lc_ms LC-MS/MS Analysis extract->lc_ms data_analysis Data Analysis & Flux Calculation lc_ms->data_analysis polyol_pathway D_Altrose_1_13C This compound Altrose_Metabolites 13C-Labeled Metabolites D_Altrose_1_13C->Altrose_Metabolites Other pathways Aldose_Reductase Aldose Reductase D_Altrose_1_13C->Aldose_Reductase Altritol_1_13C Altritol-1-13C Aldose_Reductase->Altritol_1_13C NADPH -> NADP+ Inhibitor Aldose Reductase Inhibitor Inhibitor->Aldose_Reductase

References

Troubleshooting & Optimization

Optimizing D-Altrose-1-13C concentration for labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altrose-1-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful use of this compound in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in cell culture experiments?

A1: For a novel tracer like this compound, the optimal concentration is highly dependent on the cell line and experimental goals. A common starting point for isotopic labeling with glucose analogues is to replace the standard glucose in the medium. However, as D-Altrose is a rare sugar, its uptake and metabolism rates can differ significantly from glucose. We recommend starting with a dose-response experiment. A logical starting range, mirroring concentrations used for other hexoses, would be between 1 mM and 10 mM.

Q2: How do I determine the optimal tracer concentration for my specific cell line?

A2: The optimal concentration is a balance between achieving sufficient isotopic enrichment for detection and avoiding any potential cytotoxic effects. You should perform a dose-response experiment where you culture cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10, and 25 mM) for your desired labeling period. After incubation, you should assess two key metrics:

  • Isotopic Enrichment: Measure the 13C incorporation into key downstream metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2]

  • Cell Viability: Perform a cytotoxicity assay to ensure the tracer concentration does not negatively impact cell health.

The optimal concentration will provide the highest enrichment with minimal impact on viability. Refer to Protocol 1 for a detailed methodology.

Q3: Is this compound potentially toxic to cells?

A3: While stable isotopes themselves are not toxic, high concentrations of any sugar can alter cellular metabolism or induce stress. Some rare sugars, like D-allose (the non-labeled form of D-altrose), have been shown to inhibit the growth of certain cancer cell lines.[3] Therefore, it is crucial to assess the cytotoxicity of this compound for your specific cell line and experimental conditions. Refer to Protocol 2 for a detailed guide on assessing cytotoxicity.

Q4: What is the typical incubation time for achieving steady-state labeling?

A4: The time required to reach isotopic steady state (where the isotopic enrichment of intracellular metabolites is stable) depends on the proliferation rate of your cells and the turnover rates of the metabolic pools of interest. For rapidly dividing cells, 18-24 hours is often sufficient. For slower-growing cells or to label more stable macromolecules, longer incubation times (48-72 hours) may be necessary. A time-course experiment (e.g., sampling at 6, 12, 24, 48 hours) is the most effective way to determine this for your system.

Q5: How can I confirm that my cells are taking up and metabolizing this compound?

A5: Confirmation requires tracking the 13C label in intracellular metabolites. After incubating the cells with this compound, perform a metabolite extraction and analyze the samples using mass spectrometry (GC-MS or LC-MS) or NMR.[1][4][5] Look for a mass shift corresponding to the incorporation of one 13C atom in metabolites expected to be downstream of hexose entry into central carbon metabolism, such as intermediates of glycolysis or the pentose phosphate pathway.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Problem 1: Low or No ¹³C Incorporation into Downstream Metabolites

Potential Cause Recommended Solution
Poor Cell Permeability D-Altrose uptake may be inefficient in your cell line, as sugar permeability can vary greatly.[6] Consider increasing the tracer concentration after confirming it is not toxic. Ensure standard glucose is absent from the medium, as it will competitively inhibit uptake.
Metabolic Pathway Inactivity The specific metabolic pathways that process D-Altrose may not be active in your chosen cell line. Research literature for known metabolic pathways of altrose or its epimers in similar biological systems.
Insufficient Incubation Time The labeling duration may be too short for detectable enrichment, especially for metabolites with slow turnover. Increase the incubation time and perform a time-course experiment to find the optimal duration.
Incorrect Sample Handling Metabolite degradation during extraction can lead to loss of signal. Ensure rapid quenching of metabolism with cold solvents and keep samples at low temperatures throughout the extraction process.

Problem 2: High Cell Death or Signs of Cytotoxicity

Potential Cause Recommended Solution
Tracer Concentration is Too High High concentrations of a sugar can induce osmotic stress or other toxic effects.[3] Reduce the this compound concentration. Perform a thorough cytotoxicity assessment as detailed in Protocol 2 .
Nutrient Depletion If D-Altrose cannot be efficiently metabolized as an energy source, cells may starve. Ensure the medium is supplemented with other essential nutrients. Consider providing a minimal amount of a different carbon source if complete replacement is not required for the experimental design.
Contamination of Tracer Verify the purity of your this compound stock. Contaminants from synthesis or storage could be the source of toxicity.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the ideal tracer concentration that maximizes isotopic enrichment while maintaining cell health.

Methodology:

  • Cell Seeding: Plate your cells in multiple wells or flasks at a density that will result in ~70-80% confluency at the end of the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).

  • Medium Preparation: Prepare several batches of glucose-free culture medium. To each batch, add a different concentration of this compound (e.g., 0, 1, 2.5, 5, 10, 25 mM). Include a control with the standard glucose concentration used for your cell line.

  • Labeling: Remove the standard medium from the cells, wash once with PBS, and replace it with the prepared this compound media. Culture the cells for a predetermined labeling period (e.g., 24 hours).

  • Sample Collection:

    • For Viability: Collect a small aliquot of cells from each concentration to perform a viability count (see Protocol 2).

    • For Metabolomics: Harvest the remaining cells. Quench metabolism by washing with ice-cold saline. Immediately add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.

  • Metabolite Extraction & Analysis:

    • Vortex the cell-solvent mixture thoroughly.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Analyze the samples via LC-MS or GC-MS to determine the isotopic enrichment in target metabolites.

  • Data Analysis: Plot the isotopic enrichment and cell viability against the this compound concentration. The optimal concentration is the one that gives a high, saturating level of enrichment without a significant drop in viability.

Hypothetical Results for Dose-Response Experiment:

This compound (mM) Cell Viability (%) ¹³C Enrichment (M+1 Lactate, %)
0 (No Sugar) 45% 0%
1 98% 15%
2.5 97% 35%
5 96% 60%
10 95% 75%

| 25 | 70% | 78% |

In this hypothetical example, 10 mM would be chosen as the optimal concentration, as it provides high enrichment with minimal impact on cell viability.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol uses the Trypan Blue exclusion assay to quantify cell viability after incubation with the tracer.

Methodology:

  • Experimental Setup: Culture cells with varying concentrations of this compound as described in Protocol 1. Include a positive control (e.g., a known cytotoxic agent) and a negative control (standard culture medium).

  • Cell Harvesting: After the incubation period, collect the cells. For adherent cells, use trypsin to detach them and then neutralize with standard medium.

  • Staining:

    • Take a 100 µL aliquot of your cell suspension.

    • Mix it with an equal volume of 0.4% Trypan Blue stain.

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Calculate the concentration of viable and non-viable cells.

    • Determine the percentage of viable cells using the formula: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100

Expected Outcomes: A table summarizing the viability percentage at each tracer concentration. A significant drop in viability (e.g., below 85-90%) compared to the standard glucose control indicates potential cytotoxicity at that concentration.

Visualizations and Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Harvesting cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision start Seed Cells in Multi-Well Plate prep_media Prepare Glucose-Free Medium + Titrated this compound labeling Replace Medium and Incubate (e.g., 24 hours) prep_media->labeling harvest Harvest Cells: 1. Aliquot for Viability Assay 2. Quench & Extract for Metabolomics labeling->harvest viability Assess Cell Viability (Trypan Blue Assay) harvest->viability ms_analysis Analyze Metabolite Extracts (LC-MS / GC-MS) harvest->ms_analysis decision Identify Concentration with High Enrichment & High Viability viability->decision ms_analysis->decision

Caption: Workflow for optimizing this compound tracer concentration.

G start Low ¹³C Incorporation Observed check_uptake Is D-Altrose uptake known for this cell line? start->check_uptake check_time Was incubation time sufficient? check_uptake->check_time Yes solution_uptake Increase concentration (if not toxic). Remove competing glucose. check_uptake->solution_uptake No / Unknown check_conc Was tracer concentration high enough? check_time->check_conc Yes solution_time Increase incubation time. Perform a time-course experiment. check_time->solution_time No check_protocol Was quenching/extraction protocol followed correctly? check_conc->check_protocol Yes solution_conc Increase concentration. Refer to dose-response data. check_conc->solution_conc No solution_protocol Review and optimize sample handling procedures. check_protocol->solution_protocol No end_node Re-run Experiment check_protocol->end_node Yes solution_uptake->end_node solution_time->end_node solution_conc->end_node solution_protocol->end_node

Caption: Troubleshooting flowchart for low isotopic labeling.

G altrose Extracellular D-Altrose-1-¹³C transporter Hexose Transporter (e.g., GLUT) altrose->transporter altrose_in Intracellular D-Altrose-1-¹³C transporter->altrose_in hexokinase Hexokinase altrose_in->hexokinase altrose_p Altrose-6-Phosphate-¹³C₁ hexokinase->altrose_p glycolysis Glycolysis altrose_p->glycolysis ppp Pentose Phosphate Pathway altrose_p->ppp lactate Lactate-¹³C₁ glycolysis->lactate biomass Biomass Precursors-¹³C₁ (e.g., Ribose, Serine) ppp->biomass

Caption: Putative metabolic pathway for this compound labeling.

References

Troubleshooting low incorporation of D-Altrose-1-13C in cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low incorporation of D-Altrose-1-13C in cellular experiments. D-Altrose is a rare aldohexose, and its cellular uptake and metabolism are not as robust as common tracers like D-Glucose, often leading to challenges in labeling studies.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound significantly lower than what I observe with ¹³C-labeled glucose?

A: The low incorporation of this compound is often due to fundamental biological and biochemical reasons:

  • Inefficient Cellular Uptake: D-Altrose, being a rare sugar, does not have dedicated high-affinity transporters in most mammalian cells. It likely competes with glucose for uptake via Glucose Transporters (GLUTs), but with much lower efficiency. The transport of similar rare sugars, like D-allulose, is known to be mediated by transporters like GLUT5 but with a lower affinity compared to their primary substrates[1].

  • Poor Substrate for Metabolism: Even if D-Altrose enters the cell, it is a poor substrate for key metabolic enzymes like hexokinase, which is the first committed step for entry into glycolysis. This metabolic bottleneck means that even if intracellular levels of this compound are detectable, the ¹³C label is unlikely to be incorporated into downstream metabolites of central carbon metabolism (e.g., lactate, citrate, amino acids). Much of the D-Altrose that enters a cell may remain unmetabolized or be exported[1].

Q2: What are the most common technical points of failure in a this compound labeling experiment?

A: Several factors in the experimental workflow can lead to poor labeling results:

  • Media Composition: Standard fetal bovine serum (FBS) contains high levels of unlabeled glucose and other small molecules, which will dilute your labeled tracer.

  • Cell Health and Density: Cells that are unhealthy, in a stationary phase, or seeded at too low a density will have altered metabolic rates and reduced nutrient uptake[2][3].

  • Insufficient Labeling Time: Unlike rapidly-metabolized glucose, D-Altrose may require a much longer incubation time to reach a detectable intracellular concentration or achieve isotopic steady state[4].

  • Ineffective Washing: Residual unlabeled glucose from the growth media can be carried over into the labeling experiment, significantly diluting the tracer[2].

  • Metabolite Extraction: Sub-optimal extraction methods can lead to poor recovery of polar metabolites like sugar phosphates.

Q3: How can I optimize my protocol to increase the chances of detecting this compound incorporation?

A: To maximize your signal, consider the following optimizations:

  • Use Dialyzed Serum: Always use dialyzed fetal bovine serum (dFBS) to remove small molecule metabolites, including unlabeled glucose[2].

  • Customize Culture Media: For the duration of the labeling experiment, use a custom-formulated medium where this compound is the only available hexose sugar.

  • Optimize Cell State: Ensure cells are in the mid-exponential growth phase with high viability (>95%).

  • Perform a Time-Course Experiment: To find the optimal labeling duration, perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine when the intracellular labeled Altrose signal plateaus.

  • Pre-Wash Cells: Before adding the labeling medium, wash the cells quickly with warm, glucose-free medium or PBS to remove any residual unlabeled glucose[2].

Q4: How can I determine if the problem is poor cellular uptake or a lack of downstream metabolism?

A: You can dissect this issue by analyzing the intracellular metabolite pool. After the labeling experiment, extract the metabolites and use a sensitive analytical method like LC-MS/MS.

  • If you detect a clear M+1 peak for intracellular D-Altrose but see no M+1 (or other labeled isotopologues) in downstream metabolites like glycolytic intermediates or TCA cycle acids, the bottleneck is metabolism .

  • If the M+1 peak for intracellular D-Altrose is also very low or undetectable , the primary issue is cellular uptake .

Q5: Could D-Altrose be toxic to my cells, thereby inhibiting its own incorporation?

A: While specific toxicity data for D-Altrose is scarce, related rare sugars like D-Allose have been shown to inhibit the growth of some cancer cell lines[5]. High concentrations of D-Altrose could potentially be cytostatic or cytotoxic, leading to reduced metabolic activity. It is advisable to perform a dose-response viability assay (e.g., using Trypan Blue or an MTT assay) with unlabeled D-Altrose to identify a non-toxic concentration for your specific cell line.

Troubleshooting Guide

This table summarizes common issues and provides actionable solutions to improve the incorporation of this compound.

Observation Potential Cause(s) Recommended Solution(s)
Low or no ¹³C signal in any metabolite 1. Use of standard (non-dialyzed) FBS.2. Insufficient labeling time.3. Inefficient removal of unlabeled glucose.4. Low cell number or poor cell viability.1. Switch to dialyzed FBS for all experiments[2].2. Perform a time-course experiment to find the optimal labeling duration.3. Wash cells with glucose-free medium immediately before adding the label[2].4. Optimize cell seeding density and ensure high viability before starting the experiment.
Detectable ¹³C-Altrose inside the cell, but no labeled downstream metabolites 1. D-Altrose is not being metabolized by the cell line.2. Metabolic quenching was incomplete, and enzymes degraded intermediates post-extraction.1. This is a likely biological outcome. The utility of D-Altrose as a tracer for central carbon metabolism may be limited. Consider if measuring uptake alone is sufficient for your research question.2. Ensure rapid and effective quenching with ice-cold solutions and immediate extraction.
High variability between replicate experiments 1. Inconsistent cell numbers or growth phase.2. Variation in washing or incubation steps.3. Cell culture stress (e.g., temperature or pH fluctuations).1. Standardize seeding density and harvest all replicates at the same confluency/growth phase.2. Use a standardized, timed protocol for all washing and media change steps.3. Ensure media is pre-warmed to 37°C and minimize the time cells are outside the incubator[2].
Low analytical signal-to-noise ratio 1. Insufficient starting cell material.2. Inefficient metabolite extraction.3. Analytical instrument lacks sufficient sensitivity.1. Increase the number of cells per sample (e.g., use a larger culture dish or pool multiple dishes)[2].2. Validate your extraction protocol. A common method is using a cold 80:20 methanol:water solution.3. Consult with your mass spectrometry facility to optimize the instrument method for detecting your target analytes.

Experimental Protocols

Protocol 1: General Workflow for ¹³C Labeling of Adherent Cells

This protocol provides a standardized workflow for labeling adherent mammalian cells with this compound.

Materials:

  • Adherent cells in exponential growth phase.

  • Complete growth medium (containing dialyzed FBS).

  • Labeling Medium: Glucose-free base medium (e.g., RPMI-1640) supplemented with dialyzed FBS, other necessary amino acids, and this compound at the desired concentration.

  • Wash Solution: Glucose-free medium or PBS, pre-warmed to 37°C.

  • Quenching/Wash Buffer: Ice-cold 0.9% NaCl solution.

  • Metabolite Extraction Solvent: Ice-cold 80% methanol / 20% water solution.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%). Use a sufficient number of cells to ensure a detectable signal (e.g., >1 million cells per sample)[2].

  • Pre-Labeling Wash: Aspirate the complete growth medium. Quickly wash the cell monolayer once with 1-2 mL of pre-warmed glucose-free medium to remove residual unlabeled glucose[2].

  • Labeling: Immediately aspirate the wash solution and add a sufficient volume of pre-warmed Labeling Medium.

  • Incubation: Place the cells back into the incubator at 37°C and 5% CO₂ for the desired duration as determined by your time-course experiment.

  • Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium. Place the plate on ice and immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular label and halt metabolic activity.

  • Metabolite Extraction: Aspirate the final wash. Add an appropriate volume of ice-cold 80% methanol solution (e.g., 1 mL for a 6-well plate).

  • Cell Lysis & Collection: Place the plate on a rocker at 4°C for 10-15 minutes to ensure complete cell lysis. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing: Centrifuge the samples at maximum speed (e.g., >15,000 x g) at 4°C for 10 minutes to pellet protein and cell debris. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis (e.g., by LC-MS).

Visualizations

Troubleshooting Workflow

start Low or No ¹³C Incorporation Detected check_analytical Verify Analytical Sensitivity (LC-MS/MS Method) start->check_analytical check_bio Review Biological & Experimental Factors start->check_bio check_media Check Media Composition check_bio->check_media check_cells Assess Cell Health & Density check_bio->check_cells check_protocol Evaluate Protocol Execution check_bio->check_protocol sol_media1 Use Dialyzed FBS check_media->sol_media1 sol_media2 Use Glucose-Free Base Medium check_media->sol_media2 sol_cells1 Confirm Exponential Growth Phase check_cells->sol_cells1 sol_cells2 Perform Viability Assay (Check for Toxicity) check_cells->sol_cells2 sol_protocol1 Perform Time-Course Experiment check_protocol->sol_protocol1 sol_protocol2 Ensure Rapid Pre-Wash & Quenching Steps check_protocol->sol_protocol2 decision Distinguish Uptake vs. Metabolism sol_media1->decision sol_cells1->decision sol_protocol1->decision uptake_issue Problem is Cellular Uptake decision->uptake_issue Intracellular ¹³C-Altrose is LOW metabolism_issue Problem is Downstream Metabolism decision->metabolism_issue Intracellular ¹³C-Altrose is HIGH, but downstream label is LOW

Caption: A logical workflow for troubleshooting low this compound incorporation.

Experimental Workflow for ¹³C Labeling

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed Cells & Culture to Exponential Phase p2 2. Prepare ¹³C-Labeling Media (with Dialyzed FBS) e1 3. Pre-Wash with Glucose-Free Media p2->e1 e2 4. Incubate with D-Altrose-1-¹³C Media e3 5. Quench on Ice & Wash with Cold Saline e4 6. Metabolite Extraction (e.g., 80% Methanol) a1 7. Sample Preparation (Centrifuge & Collect Supernatant) e4->a1 a2 8. LC-MS/MS Analysis a3 9. Data Analysis (Mass Isotopologue Distribution)

Caption: Standard experimental workflow for stable isotope tracing in adherent cells.

Potential Metabolic Fate of this compound

ext_altrose Extracellular D-Altrose-1-¹³C glut GLUT Transporter ext_altrose->glut Low Affinity int_altrose Intracellular D-Altrose-1-¹³C glut->int_altrose efflux Efflux int_altrose->efflux High Probability hexokinase Hexokinase int_altrose->hexokinase Poor Substrate (Major Bottleneck) glycolysis Glycolysis & Central Carbon Metabolism hexokinase->glycolysis Negligible Flux

Caption: Likely metabolic fate of D-Altrose, highlighting key metabolic bottlenecks.

References

Minimizing isotopic scrambling in D-Altrose-1-13C experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Altrose-1-13C Isotopic Labeling

Welcome to the technical support center for this compound experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing isotopic scrambling and ensuring the integrity of your labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in this compound experiments?

Q2: What is the primary chemical mechanism that causes isotopic scrambling in D-Altrose?

The primary cause of isotopic scrambling in aldoses like D-Altrose is isomerization through a process called keto-enol tautomerism, specifically via an enediol intermediate.[4] This reaction, known as the Lobry de Bruyn–Alberda van Ekenstein transformation, is particularly prevalent under basic or neutral pH conditions.[5] The process begins when the open-chain aldehyde form of the sugar is deprotonated at the alpha-carbon (C-2), forming an enolate. This enolate can then be protonated to reform the original sugar or its C-2 epimer, but if the protonation occurs at C-1, the label's position can be scrambled.

G Mechanism of Isotopic Scrambling in this compound cluster_0 Isomerization Pathway cluster_1 Key Control Point Altrose This compound (Aldose Form) Enediol 1,2-Enediol Intermediate (Label at C-1) Altrose->Enediol Deprotonation (Base Cat.) - H+ at C-2 Control Maintain Acidic to Slightly Acidic pH (pH < 7, ideally 5-6.5) Enediol->Altrose Reprotonation + H+ at C-2 Fructose D-Psicose-1-13C (Ketose Form) Enediol->Fructose Tautomerization + H+ at O-2 Scrambled_Altrose Scrambled D-Altrose (e.g., Label at C-2) Enediol->Scrambled_Altrose Tautomerization (Potential Scrambling)

Caption: Isotopic scrambling via an enediol intermediate.

Q3: How can I detect and quantify isotopic scrambling in my samples?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for detecting and quantifying isotopic scrambling.[1]

  • 13C NMR: This is the most direct method. A 13C NMR spectrum of this compound should show a single, highly enriched signal corresponding to the C-1 carbon. The appearance of other enriched carbon signals indicates scrambling. High-resolution NMR can quantify the percentage of the label at each carbon position.[6]

  • Mass Spectrometry (MS): While MS can't typically determine the position of the label within the intact molecule, fragmentation analysis (tandem MS or MS/MS) can be used. By analyzing the mass of specific fragments of the D-Altrose molecule, one can deduce the location of the 13C label.

Q4: What percentage of D-Altrose exists in the open-chain form that is susceptible to scrambling?

Even in aqueous solutions where sugars are predominantly in their cyclic forms, a small but significant equilibrium concentration of the acyclic (open-chain) aldehyde and hydrate forms exists. It is this open-chain form that undergoes enolization leading to scrambling. For D-Altrose, the percentage of these acyclic forms is higher than for more stable sugars like glucose.

D-Altrose Tautomeric Forms (in D₂O at 30°C) Percentage in Solution
α-pyranose20%
β-pyranose40%
α-furanose27%
β-furanose13%
Acyclic Hydrate ~0.7%
Acyclic Aldehyde ~0.09%
Data sourced from high-resolution 13C NMR studies.[6]

Troubleshooting Guide

Q: My NMR spectrum shows significant 13C enrichment at positions other than C-1. What are the likely causes and how can I fix it?

A: This is a classic sign of isotopic scrambling. The most common causes are related to experimental conditions that promote the enolization mechanism described in the FAQ.

Troubleshooting Steps:

  • Check the pH of Your Medium/Solvent: This is the most critical factor. Carbohydrates are prone to isomerization under basic conditions.[5]

    • Cause: pH > 7.0 catalyzes the deprotonation at C-2, initiating the scrambling pathway.

    • Solution: Ensure all solutions and media are buffered to a slightly acidic pH, ideally between 5.0 and 6.5. Avoid storing this compound in basic buffers for any length of time.[5][7]

  • Evaluate Experimental Temperature and Duration:

    • Cause: High temperatures and long incubation times can accelerate the rate of enolization and other degradation reactions, even at a suitable pH.[8]

    • Solution: Conduct experiments at the lowest feasible temperature (e.g., 25-30°C instead of 37°C if the system permits) and for the shortest duration necessary to achieve sufficient labeling. If heating is required, perform it rapidly and cool the sample immediately afterward.

  • Review Sample Handling and Storage:

    • Cause: Improper storage of the this compound stock solution or experimental samples can introduce scrambling before the experiment even begins.

    • Solution: Prepare stock solutions in a weakly acidic buffer (e.g., citrate or acetate buffer, pH ~5.5) or in pure water and adjust the pH of the final experimental medium. Store stock solutions frozen at -20°C or -80°C. Thaw quickly and keep on ice before use.

G Start Start: Scrambling Detected in NMR/MS Data Check_pH 1. Was the experimental pH strictly < 7.0? Start->Check_pH Check_Temp 2. Were temperature and duration minimized? Check_pH->Check_Temp Yes Action_pH Action: Buffer all solutions to pH 5.0 - 6.5. Re-run experiment. Check_pH->Action_pH No Check_Storage 3. Was the 13C-Altrose stock stored properly (acidic/neutral, frozen)? Check_Temp->Check_Storage Yes Action_Temp Action: Reduce temperature and/or incubation time. Re-run experiment. Check_Temp->Action_Temp No Action_Storage Action: Prepare fresh stock in appropriate buffer. Re-run experiment. Check_Storage->Action_Storage No Success Problem Resolved Check_Storage->Success Yes Action_pH->Success Action_Temp->Success Action_Storage->Success

Caption: Troubleshooting flowchart for isotopic scrambling.

Experimental Protocols

Protocol 1: General Labeling Experiment with this compound

This protocol provides a framework for a cell culture-based labeling experiment designed to minimize scrambling.

Materials:

  • This compound (e.g., from MedChemExpress or Chemsrc).[9][10]

  • Sterile, pH-stable buffer (e.g., 1M MES, pH 6.0).

  • Base medium for your experimental system (e.g., DMEM).

  • Experimental cells or system.

  • Quenching solution (e.g., 60% ice-cold methanol).

  • Extraction solvent (e.g., 80:20 methanol:water at -80°C).

Procedure:

  • Preparation of Labeled Medium:

    • Prepare your base medium. Important: If using a medium with bicarbonate buffer, be aware that it is designed for a 5-10% CO₂ atmosphere to maintain pH ~7.4. For experiments sensitive to pH, consider using a medium with a different buffering system (e.g., HEPES) or carefully adjusting the pH immediately before use.

    • Just prior to the experiment, add the this compound to the desired final concentration.

    • Adjust the final pH of the medium to 6.5 using a sterile, stable buffer like MES. Do not use strong bases like NaOH.

  • Labeling:

    • Remove the existing medium from your cells.

    • Wash the cells once with a pH 6.5 buffered saline solution to remove any residual basic medium.

    • Add the pre-warmed (to your experimental temperature, e.g., 30°C) labeled medium to the cells.

    • Incubate for the predetermined minimum time required for sufficient label incorporation.

  • Quenching and Extraction:

    • To halt metabolic activity and prevent further scrambling, rapidly quench the cells. Place the culture dish on dry ice and immediately aspirate the medium.

    • Add ice-cold quenching solution (e.g., 60% methanol) and incubate for 1 minute on dry ice.

    • Aspirate the quench solution and add the pre-chilled extraction solvent.

    • Scrape the cells and collect the cell lysate/extract.

    • Centrifuge to pellet debris and collect the supernatant for analysis.

  • Analysis:

    • Lyophilize or dry the sample under vacuum.

    • Reconstitute the sample in an appropriate deuterated solvent (e.g., D₂O) for NMR analysis. Ensure the pH of the NMR sample is also controlled (pH < 7).

    • Proceed with 13C NMR or LC-MS/MS analysis.

G cluster_workflow Experimental Workflow to Minimize Scrambling Prep 1. Prepare Medium (Add this compound) pH_Adjust 2. CRITICAL STEP: Adjust pH to 6.5 Prep->pH_Adjust Wash 3. Wash Cells (pH 6.5 Buffer) pH_Adjust->Wash Incubate 4. Incubate (Minimize time & temp) Wash->Incubate Quench 5. Rapidly Quench Metabolism (Cold) Incubate->Quench Extract 6. Extract Metabolites Quench->Extract Analyze 7. Analyze via NMR/MS (Check sample pH) Extract->Analyze

Caption: Recommended workflow for this compound labeling.

References

Technical Support Center: D-Altrose-1-13C Tracer Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altrose-1-13C tracer studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of using this specialized isotopic tracer.

Frequently Asked Questions (FAQs)

Q1: What is D-Altrose and why is it used as a metabolic tracer?

A1: D-Altrose is a rare aldohexose sugar, an epimer of D-mannose.[1][2] Unlike the abundant D-glucose, D-Altrose is an "unnatural" monosaccharide and is not typically metabolized through central carbon pathways at high rates.[1] Its use as a tracer is highly specialized. This compound is often employed to investigate specific biological processes such as:

  • The activity and substrate specificity of sugar transporters.

  • The catalytic function of enzymes like hexokinases under specific conditions.[3][4]

  • The metabolic fate of Altrose-containing pharmaceutical compounds.

Q2: What is the expected metabolic fate of this compound in mammalian cells?

A2: The metabolic activity of D-Altrose is significantly lower than that of D-glucose. Based on studies of its close isomers, the expected fate involves a few key steps:

  • Cellular Uptake: D-Altrose may be transported into the cell by glucose transporters (GLUTs).

  • Phosphorylation: The first potential metabolic step is the phosphorylation of D-Altrose to D-Altrose-6-phosphate by hexokinase enzymes.[3][5] This is a critical, rate-limiting step that "traps" the sugar inside the cell.[5][6]

  • Limited Downstream Metabolism: D-Altrose-6-phosphate is not a direct substrate for the core glycolytic pathway. It may be slowly converted by isomerases or epimerases into other hexose phosphates, such as fructose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[7]

  • Excretion: A significant portion of internalized D-Altrose may not be metabolized and could be excreted from the cell. Studies on the similar rare sugar D-Allose show it is rapidly absorbed and then excreted in urine, indicating limited metabolic utilization.[8][9]

Q3: Should I perform a steady-state or a non-stationary (kinetic) labeling experiment?

A3: Given the slow and potentially limited metabolism of D-Altrose, an isotopically non-stationary (kinetic) metabolic flux analysis (INST-MFA) approach is highly recommended.[10][11] A kinetic experiment, with samples taken at multiple early time points (e.g., 0, 5, 15, 30, 60 minutes), can provide crucial information on the initial uptake and phosphorylation rates, which might be missed in a steady-state experiment where the tracer fails to significantly label downstream pools.[7][12]

Experimental Protocols & Methodologies

Protocol 1: Kinetic 13C-Labeling of Adherent Cells with this compound

This protocol outlines the key steps for a kinetic labeling experiment to measure the uptake and initial metabolism of this compound.

1. Cell Culture and Preparation:

  • Seed cells (e.g., ~200,000 cells/well in a 6-well plate) to achieve 70-80% confluency at the time of the experiment.[13] Prepare a minimum of 3 replicate wells per time point.

  • Culture cells in standard glucose-containing medium. 24 hours before the experiment, switch to a medium containing dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled sugars and other small molecules.[13]

2. Tracer Introduction:

  • For each time point, remove the culture medium and wash the cells once quickly (under 30 seconds) with warm, glucose-free medium to remove residual unlabeled glucose.[14]

  • Immediately add pre-warmed labeling medium containing this compound at the desired final concentration (e.g., 10 mM). Ensure the base medium does not contain glucose.[13]

  • Incubate the cells for the designated time (e.g., 0, 5, 15, 30, 60 minutes). The "0 min" time point should involve adding the labeling medium and immediately proceeding to quenching.

3. Metabolic Quenching and Metabolite Extraction:

  • At the end of the incubation period, aspirate the labeling medium.

  • Immediately add a cold (-80°C) quenching/extraction solution, such as 80:20 methanol:water, to the cells.[14]

  • Incubate the plates at -80°C for at least 20 minutes to ensure complete metabolic arrest and cell lysis.[13]

  • Scrape the cells in the cold extraction solution and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

  • Store the dried extracts at -80°C until analysis.[13]

4. Sample Preparation for LC-MS Analysis:

  • Reconstitute the dried extracts in an appropriate solvent for your chromatography method (e.g., 50:50 acetonitrile:water).

  • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to LC-MS vials for analysis.

Experimental Design Summary Table
ParameterRecommendationRationale
Cell Seeding Density Achieve 70-80% confluencyEnsures active metabolism without nutrient limitation.
Tracer This compoundThe specific tracer for the experiment.
Tracer Concentration 5-25 mMShould be optimized, but comparable to glucose concentrations.
Labeling Medium Glucose-free base medium + Dialyzed FBSMinimizes competition from unlabeled glucose.[13]
Experiment Type Kinetic / Time-courseCaptures slow metabolic incorporation rates.[11]
Time Points 0, 5, 15, 30, 60 min (or longer)To resolve the dynamics of uptake and phosphorylation.
Quenching Method Cold 80% MethanolRapidly halts enzymatic activity and extracts polar metabolites.[14]
Analytical Platform High-Resolution LC-MS/MSRequired for accurate mass determination of isotopologues.[15][16]

Data Analysis Workflow

The analysis of this compound tracer data requires a careful, stepwise approach to confirm tracer uptake and subsequent metabolic conversion.

cluster_0 Step 1: Raw Data Processing cluster_1 Step 2: Isotopologue Analysis cluster_2 Step 3: Metabolic Interpretation cluster_3 Step 4: Flux Modeling (Optional) raw_data Raw LC-MS Data (.raw, .mzML) peak_picking Peak Picking & Integration raw_data->peak_picking rt_alignment Retention Time Alignment peak_picking->rt_alignment nat_abund Natural Abundance Correction rt_alignment->nat_abund mdv_calc Calculate Mass Distribution Vectors (MDVs) nat_abund->mdv_calc check_uptake Confirm [1-13C]Altrose Uptake (M+1) mdv_calc->check_uptake check_phospho Check for [1-13C]Altrose-6-P (M+1) check_uptake->check_phospho check_downstream Trace 13C into Downstream Metabolites (e.g., F6P, G6P, Lactate) check_phospho->check_downstream inst_mfa Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) check_downstream->inst_mfa flux_map Generate Flux Map inst_mfa->flux_map

Caption: Data analysis workflow for this compound tracer experiments.
Workflow Steps:

  • Raw Data Processing: Convert raw instrument files to an open format (e.g., mzML). Use software to perform peak picking, integration, and retention time alignment across all samples.

  • Isotopologue Analysis: Correct the measured ion intensities for the natural abundance of 13C and other isotopes.[7] This step is crucial for accurately determining the fraction of labeling derived from the tracer. Calculate the Mass Distribution Vector (MDV) for each metabolite of interest.[7]

  • Metabolic Interpretation: The most critical step for D-Altrose.

    • Confirm Uptake: First, verify the presence of the M+1 isotopologue of D-Altrose inside the cells. Its fractional enrichment should increase over time.

    • Check for Phosphorylation: Look for the M+1 peak of D-Altrose-6-Phosphate. This confirms hexokinase activity and is the first sign of metabolic engagement.

    • Trace Downstream: Carefully examine key nodes like Fructose-6-Phosphate, Glucose-6-Phosphate, and lactate for any M+1 enrichment. Significant labeling here indicates conversion and entry into central carbon metabolism.

  • Flux Modeling: If significant downstream labeling is observed across multiple time points, the data can be used for computational modeling with INST-MFA to quantify reaction rates (fluxes).[10][11]

Troubleshooting Guide

Problem: I don't see any 13C label in my downstream metabolites (e.g., lactate, citrate).

This is the most common challenge with a D-Altrose tracer. Follow this diagnostic workflow to identify the bottleneck.

Caption: Troubleshooting decision tree for lack of downstream 13C labeling.

Q: What should I do if I suspect poor cellular uptake of D-Altrose? A:

  • Verify Tracer in Medium: First, analyze the spent medium to confirm the this compound was stable and present at the correct concentration.

  • Optimize Incubation Time: Increase the labeling duration to see if uptake is merely slow.

  • Increase Tracer Concentration: Consider increasing the concentration of this compound in the medium, as transport may be concentration-dependent.

  • Check Transporter Expression: If possible, verify the expression of key glucose transporters (e.g., GLUT1) in your cell model.

Q: What if D-Altrose is taken up but not phosphorylated? A:

  • This may be an expected result. The primary bottleneck for D-Altrose metabolism is often phosphorylation by hexokinase.[3][4]

  • Measure Hexokinase Activity: Consider performing an in vitro enzyme assay with purified hexokinase and D-Altrose to confirm if it can act as a substrate.

  • Overexpress Hexokinase: In genetically tractable models, overexpressing a hexokinase isoform (e.g., HK1 or HK2) may increase phosphorylation.

  • Interpret the Result: The finding that D-Altrose is transported but not phosphorylated can itself be a significant biological result regarding the substrate specificity of hexokinases in your system.

Q: I see labeled Altrose-6-P, but no label in any other metabolite. What does this mean? A: This indicates that your cells can phosphorylate D-Altrose, but lack the necessary isomerase or epimerase enzymes to convert D-Altrose-6-P into a substrate for central carbon metabolism. For your specific cell model, the metabolic pathway may terminate at this step. This is a valid and important finding.

Hypothetical Metabolic Pathway for this compound

This diagram illustrates the potential, though likely inefficient, metabolic routes for this compound to enter central carbon metabolism. The red arrow indicates the labeled carbon at position 1.

cluster_label altrose_ext This compound (Extracellular) altrose_int This compound (Intracellular) altrose_ext->altrose_int GLUT Transporter altrose_p D-Altrose-6-P-1-13C altrose_int->altrose_p Hexokinase (ATP -> ADP) [Rate-Limiting Step] f6p Fructose-6-P-1-13C altrose_p->f6p Isomerase / Epimerase [Likely Inefficient] g6p Glucose-6-P-1-13C f6p->g6p glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp l1 l2 l1->l2 l3 l4 l3->l4 l5 l6 l5->l6

Caption: Hypothetical metabolic fate of the 13C label from this compound.

References

Correcting for background 13C abundance in D-Altrose-1-13C studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing D-Altrose-1-13C in their metabolic studies. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the accuracy and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Altrose and why is this compound used in metabolic research?

D-Altrose is an unnatural aldohexose, an epimer of D-mannose at the C-3 position.[1][2] While not a common metabolite in most organisms, its structural similarity to glucose allows it to be taken up by cells, likely through glucose transporters such as SGLT1.[3] D-Altrose has demonstrated antioxidant properties, which are believed to stem from its competition with D-glucose at the cellular level.[4]

This compound is a stable isotope-labeled version of D-Altrose used as a tracer in metabolic flux analysis (MFA) and other metabolic studies.[5][6] By tracing the journey of the 13C label, researchers can elucidate metabolic pathways, quantify fluxes through different reactions, and understand how cells utilize this sugar analog.

Q2: What is the natural abundance of 13C, and why is it necessary to correct for it?

Carbon naturally exists as two stable isotopes: 12C and 13C. The vast majority is 12C, with 13C having a natural abundance of approximately 1.1%.[7][8] This means that in any biological sample, a small fraction of carbon atoms in every molecule will naturally be 13C.

When you introduce a 13C-labeled substrate like this compound, the mass spectrometer detects both the 13C incorporated from your tracer and the naturally occurring 13C. To accurately determine the amount of label incorporated from your experimental substrate, you must correct for the background 13C abundance.[7][9] Failure to do so will lead to an overestimation of labeling from your tracer and inaccurate metabolic flux calculations.

Q3: How do I correct for the natural 13C abundance in my mass spectrometry data?

Correcting for natural 13C abundance requires mathematical algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution.[1][9] These corrections take into account the chemical formula of the metabolite and the probability of finding a 13C atom at any carbon position. Several software packages and computational tools are available to perform this correction. The general principle involves using the mass spectrum of an unlabeled standard of the same metabolite to determine the natural isotope distribution and then using this information to correct the spectra of the labeled samples.

Q4: What is the expected metabolic fate of this compound in mammalian cells?

The detailed metabolic pathway of D-Altrose is not as well-established as that of D-glucose. As an unnatural sugar, its metabolism may be limited. However, due to its structural similarity to glucose and mannose, it is hypothesized to be phosphorylated by hexokinases to D-Altrose-6-phosphate. The subsequent steps are a subject of ongoing research. It may or may not proceed through the upper stages of glycolysis. Researchers should not assume it follows the complete glycolytic pathway to pyruvate. Tracing the 1-13C label will help to elucidate which, if any, downstream metabolic pathways are entered.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background 13C signal in unlabeled control samples. Contamination of reagents or labware with 13C-labeled compounds. Natural variation in 13C abundance in biological samples.Ensure all reagents and labware are free from 13C contamination. Analyze multiple unlabeled control samples to establish a reliable baseline for natural 13C abundance.
Inconsistent or unexpected labeling patterns in metabolites downstream of D-Altrose. D-Altrose may not be metabolized as expected, or may enter alternative, unknown pathways. The correction for natural 13C abundance may be inaccurate.Carefully re-evaluate your data processing workflow, ensuring the natural abundance correction is applied correctly. Consider performing additional experiments with different labeled positions of D-Altrose to gain more insight into its metabolic fate.
Low incorporation of the 13C label from this compound. Poor uptake of D-Altrose by the cells. The concentration of this compound in the media may be too low.Verify the expression of glucose transporters in your cell line. Optimize the concentration of this compound and the incubation time in your experimental protocol.
Mass isotopomer distribution does not sum to 100%. Errors in data extraction or processing. The presence of interfering ions with the same mass-to-charge ratio.Review the integration of your mass spectral peaks. Ensure that the mass resolution of your instrument is sufficient to separate the metabolite of interest from potential interfering compounds.

Data Presentation

Table 1: Natural Abundance of Stable Carbon Isotopes

IsotopeNatural Abundance (%)
12C~98.9%
13C~1.1%

Note: The exact natural abundance can vary slightly depending on the source of the material.[7][8]

Experimental Protocols

General Protocol for a this compound Labeling Experiment
  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Starvation (Optional): To enhance the uptake of the labeled substrate, you may replace the standard medium with a glucose-free medium for a short period before labeling.

  • Labeling: Replace the medium with a medium containing this compound at a predetermined concentration. An unlabeled control group cultured in a medium with natural D-Altrose should be run in parallel.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using a mass spectrometer (e.g., GC-MS or LC-MS) to determine the mass isotopomer distribution of the metabolites of interest.

  • Data Analysis:

    • Identify and quantify the relevant metabolites.

    • Correct the raw mass isotopomer distributions for the natural abundance of 13C using appropriate software.

    • Calculate the fractional enrichment of 13C in each metabolite to determine the extent of label incorporation.

    • Use the corrected data for metabolic flux analysis or other downstream analyses.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Labeling->Metabolite_Extraction MS_Analysis 4. Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Correction 5. Natural 13C Abundance Correction MS_Analysis->Correction Flux_Analysis 6. Metabolic Flux Analysis Correction->Flux_Analysis

Caption: Experimental workflow for a this compound labeling study.

Correction_Logic Raw_Data Raw Mass Isotopomer Distribution (M_raw) Correction_Matrix Correction Algorithm Raw_Data->Correction_Matrix Unlabeled_Data Mass Isotopomer Distribution of Unlabeled Standard (M_natural) Unlabeled_Data->Correction_Matrix Corrected_Data Corrected Mass Isotopomer Distribution (M_corrected) Correction_Matrix->Corrected_Data

Caption: Logical flow for correcting for natural 13C abundance.

References

Improving signal-to-noise ratio in 13C NMR with D-Altrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-Altrose-1-13C to improve the signal-to-noise ratio (S/N) in 13C Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in 13C NMR spectroscopy?

The main challenge is the low sensitivity of the 13C nucleus. This arises from two key factors: the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to 1H.[1][2] Consequently, acquiring 13C NMR spectra with an adequate signal-to-noise ratio often requires longer experiment times or higher sample concentrations.[3]

Q2: How does using this compound help improve the signal-to-noise ratio?

Using this compound, where the C1 carbon is isotopically labeled with 13C, dramatically increases the concentration of the NMR-active nucleus at that specific position from its natural abundance of 1.1% to near 100%. This isotopic enrichment is a direct and effective method to enhance the signal intensity for the labeled carbon, leading to a significantly improved S/N ratio and reducing the required acquisition time.[4][5]

Q3: Will the 13C labeling in this compound affect the chemical shifts?

The isotopic labeling itself does not significantly alter the chemical shifts of the carbon nuclei. The chemical environment of the atoms determines the chemical shift, which remains the same. Therefore, the chemical shift data for this compound can be referenced against standard D-Altrose spectra.

Q4: Can I expect to see 13C-13C coupling in my spectrum when using this compound?

Since only the C1 position is labeled, you will not observe homonuclear 13C-13C coupling (splitting) in the this compound molecule itself. Such coupling is only observed when two adjacent carbons are both 13C isotopes, which is common in uniformly labeled (U-13C) compounds.[5][6]

Troubleshooting Guide

Q1: I am using this compound, but my 13C signal is still very weak or lost in the noise. What should I check first?

Even with a labeled compound, several factors can lead to a poor signal. Follow this initial checklist:

  • Sample Concentration: Ensure your sample is as concentrated as possible in the NMR tube. Low concentration is a common reason for weak signals, even with isotopic labeling.[3]

  • Probe Tuning and Matching: The NMR probe must be correctly tuned to the 13C frequency. Additionally, for proton-decoupled experiments, the 1H channel must also be well-tuned to ensure efficient decoupling, which sharpens signals and improves S/N.[2][7]

  • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. If your signal is weak, increasing the number of scans is a direct way to improve it.[3]

  • Lock and Shim: Ensure the spectrometer's lock is stable and the sample is properly shimmed. A poor shim will result in broad lines, which significantly reduces the peak height and thus the S/N ratio.

Logical Workflow for Troubleshooting Low Signal-to-Noise

G start Low S/N Observed check_conc Is Sample Concentration Adequate? start->check_conc check_tuning Is Probe Tuned and Matched for 13C and 1H? check_conc->check_tuning Yes increase_conc Increase Concentration / Use Shigemi Tube check_conc->increase_conc No check_params Are Acquisition Parameters Optimized? check_tuning->check_params Yes tune_probe Perform Probe Tuning and Matching check_tuning->tune_probe No check_hardware Review Hardware (Probe, Preamps) check_params->check_hardware No, still low S/N good_sn Achieved Good S/N check_params->good_sn Yes optimize_params Adjust D1, AQ, Pulse Angle, NS check_hardware->optimize_params No Obvious Issues consult_expert Consult Facility Manager check_hardware->consult_expert Problem Suspected increase_conc->check_conc tune_probe->check_tuning optimize_params->check_params

Caption: A decision tree for troubleshooting low signal-to-noise in 13C NMR experiments.

Q2: How do I optimize the acquisition parameters for my this compound experiment?

Optimizing acquisition parameters is crucial for maximizing signal in the shortest time.

  • Relaxation Delay (D1): This delay allows the 13C nuclei to return to equilibrium before the next pulse. For quaternary carbons or carbons with long relaxation times (T1), D1 should be sufficiently long. However, since the labeled C1 of altrose is protonated, its T1 is likely to be shorter. A D1 of 1-2 seconds is a good starting point.[8]

  • Pulse Angle: A 90° pulse maximizes the signal for a single scan but requires a longer relaxation delay (around 5 * T1). Using a smaller flip angle (e.g., 30° or the Ernst angle) allows for a shorter D1, enabling more scans in the same amount of time, which often yields a better overall S/N.[8]

  • Acquisition Time (AQ): This determines the resolution of your spectrum. A longer AQ provides better resolution but also increases the total experiment time (D1 + AQ). An AQ of 1.0 second is often a good compromise between resolution and signal averaging efficiency.[8]

Q3: My baseline is noisy and rolling. How can I fix this?

A rolling baseline can be caused by an unstable lock, poor shimming, or issues with the receiver gain. Try re-shimming the sample. If the problem persists, check the lock stability. In post-processing, applying a baseline correction algorithm can often fix minor baseline distortions.

Q4: I see my labeled C1 peak, but it looks broad. What could be the cause?

A broad peak can result from several issues:

  • Poor Shimming: This is the most common cause. Re-shimming the sample carefully can significantly narrow the peaks.

  • Inefficient Proton Decoupling: If the 1H decoupler is not functioning correctly or the 1H channel is not properly tuned, you may see broadening or even residual C-H splitting.[7]

  • Sample Properties: High viscosity of the sample or the presence of paramagnetic impurities can lead to line broadening. Ensure your solvent is clean and your sample is free of paramagnetic metals.

Experimental Protocols

Protocol: Standard 1D 13C NMR for this compound

This protocol provides a general methodology for acquiring a standard proton-decoupled 1D 13C NMR spectrum.

  • Sample Preparation: a. Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). b. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. c. Filter the solution into a clean, high-quality 5 mm NMR tube. d. Ensure the sample height in the tube is sufficient to cover the NMR probe's receiver coil (typically ~4 cm).[3]

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical lock peak.

  • Experiment Parameter Setup (Starting Values): a. Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[8] b. Set the spectral width (SW) to cover the expected range of 13C chemical shifts (e.g., 0 to 200 ppm). c. Set the transmitter frequency offset (O1p) to the center of the expected spectral region (e.g., ~100 ppm). d. Set the key acquisition parameters as outlined in the table below.

  • Data Acquisition: a. Start the acquisition. Monitor the first few scans to ensure a signal is building up. b. The experiment will run until the specified Number of Scans (NS) is complete.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Apply phase correction to ensure all peaks are in positive absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Reference the spectrum. If using D₂O, the signal from an internal standard like DSS or TSP is often used. e. Integrate the peaks if quantitative analysis is required (note: for standard decoupled spectra, integrals may not be accurate due to the Nuclear Overhauser Effect).[6]

Workflow for a 13C NMR Experiment

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition & Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim tune Tune Probe (13C & 1H) lock_shim->tune load_params Load Experiment Parameters tune->load_params acquire Acquire Data (FID) load_params->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: A standard workflow for performing a 13C NMR experiment from sample preparation to analysis.

Data Presentation

Table 1: Recommended Starting Parameters for a 1D 13C NMR Experiment

ParameterSymbolRecommended Starting ValueImpact on S/N and Experiment Time
Pulse AngleP130°A smaller angle allows for a shorter D1, increasing scans per unit time.
Relaxation DelayD12.0 sA longer delay allows for more complete relaxation, increasing signal per scan, but extends total experiment time.[8]
Acquisition TimeAQ1.0 sA longer AQ improves digital resolution but increases the minimum scan repetition time.[8]
Number of ScansNS128S/N increases with the square root of NS. Doubling NS increases S/N by ~1.4x but doubles the time.[8]
Decoupling-Proton Decoupling (e.g., WALTZ16)Essential for collapsing C-H multiplets into singlets, which significantly improves S/N.[7]

Table 2: 13C Chemical Shift Assignments for D-Altrose in D₂O

The following table provides the approximate 13C chemical shifts for the different anomers of D-Altrose. The use of this compound will result in a significantly enhanced signal at the C1 position.

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-pyranose 95.371.971.866.872.862.1
β-pyranose 93.372.372.165.875.663.1
α-furanose 102.783.077.484.873.263.9
β-furanose 96.978.176.782.674.264.0
Data sourced from Omicron Biochemicals, Inc.[9]

References

Technical Support Center: Interpreting Complex Mass Spectra from D-Altrose-1-13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Altrose-1-13C labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound, and why is it used in mass spectrometry?

D-Altrose is a rare aldohexose sugar, an epimer of D-Allose. The "-1-13C" designation indicates that the carbon atom at the first position (the aldehyde group) is a heavy isotope of carbon, 13C, instead of the more common 12C. This isotopic label acts as a tracer in metabolic studies. By tracking the incorporation and transformation of the 13C label within a biological system, researchers can elucidate metabolic pathways and fluxes. Mass spectrometry is a powerful analytical technique used to detect and quantify these isotopically labeled molecules based on their mass-to-charge ratio.

Sample Preparation and Derivatization

Q2: I'm seeing a complex mixture of peaks even before introducing my labeled altrose. What could be the cause?

This is likely due to contamination. Sugars are ubiquitous and can be introduced from various sources.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the highest purity available (e.g., LC-MS grade).

    • Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware and plasticware. This may include washing with a specialized laboratory detergent, rinsing with high-purity water, and then with a high-purity organic solvent before drying.

    • Filter Samples: Filter your samples through a 0.22 µm syringe filter before analysis to remove particulate matter.

    • Run Blanks: Always run solvent blanks and procedural blanks to identify potential sources of contamination.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

Monosaccharides like D-Altrose are not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization, typically through trimethylsilylation (TMS), replaces the active hydrogens on the hydroxyl groups with TMS groups. This process increases the volatility and thermal stability of the sugar, allowing it to be vaporized and passed through the GC column.

Q4: I am observing multiple derivatized peaks for my this compound standard. Is this normal?

Yes, this is a common phenomenon. In solution, aldoses like D-Altrose exist in equilibrium as a mixture of different isomeric forms, including the open-chain aldehyde and cyclic pyranose and furanose anomers (α and β). Each of these forms can be derivatized, leading to the detection of multiple peaks in the chromatogram corresponding to the same labeled sugar.

Mass Spectra Interpretation

Q5: What is the expected molecular ion peak for trimethylsilylated this compound?

The molecular formula for the fully trimethylsilylated (5 TMS groups) D-Altrose is C21H52O6Si5. For the 1-13C labeled version, the expected monoisotopic mass of the molecular ion [M]+• will be shifted by approximately 1.00335 Da compared to the unlabeled compound. The exact mass will depend on the specific adduct ion being observed (e.g., [M+H]+, [M+Na]+). It is crucial to calculate the expected exact mass for your specific labeled compound and adduct.

Q6: I am not observing the molecular ion peak in my EI-MS spectrum. What should I do?

Electron Ionization (EI) is a "hard" ionization technique that can cause extensive fragmentation, often leading to the absence of a detectable molecular ion peak for fragile molecules like derivatized sugars.

  • Troubleshooting Steps:

    • Use a "Softer" Ionization Technique: If available, switch to a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the analyte, increasing the likelihood of observing the molecular ion.

    • Lower the Ionization Energy: If using EI, try reducing the electron energy from the standard 70 eV. This can sometimes preserve the molecular ion, although it may also reduce overall ion intensity.

    • Look for Characteristic Fragment Ions: Even without a molecular ion, the fragmentation pattern can provide valuable structural information.

Q7: What are the expected key fragment ions for trimethylsilylated this compound in GC-MS?

The fragmentation of trimethylsilylated sugars is complex. However, some general patterns can be expected. Due to the 13C label at the C1 position, any fragment ion containing this carbon will have its mass shifted by +1 Da compared to the corresponding fragment from the unlabeled compound.

  • Expected Fragmentation Behavior:

    • Cleavage between C1 and C2 will result in a fragment containing the 13C label.

    • Fragments arising from the rest of the molecule (C2-C6) will not show the +1 mass shift.

    • Common losses include CH3 (m/z 15), TMS group (m/z 73), and trimethylsilanol (TMSOH, m/z 90).

Q8: How can I differentiate the this compound from its epimers (e.g., D-Glucose-1-13C) in the mass spectrum?

Distinguishing between epimers by mass spectrometry alone is challenging because they have the same mass and often produce very similar fragmentation patterns.

  • Strategies for Differentiation:

    • Chromatographic Separation: The most reliable method is to use a chromatographic technique (GC or LC) that can separate the epimers before they enter the mass spectrometer. Different epimers will have different retention times.

    • Tandem Mass Spectrometry (MS/MS): In some cases, collision-induced dissociation (CID) of a specific precursor ion in an MS/MS experiment can produce subtle differences in the relative abundances of fragment ions, which may allow for differentiation. However, this often requires careful optimization and may not always be successful.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity or No Peak Detected - Sample concentration is too low.- Poor ionization efficiency.- Instrument not properly tuned or calibrated.- Inefficient derivatization.- Concentrate the sample.- Optimize ionization source parameters (e.g., temperature, voltages).- Perform instrument tuning and mass calibration.- Optimize derivatization reaction conditions (time, temperature, reagent ratio).
Inaccurate Mass Measurement - Mass spectrometer is not calibrated correctly.- Instrument drift.- Perform a fresh mass calibration using an appropriate standard.- Allow the instrument to stabilize before analysis.
High Background Noise / Baseline Drift - Contaminated mobile phase or GC carrier gas.- Column bleed.- Contaminated ion source.- Use fresh, high-purity solvents/gases.- Condition the GC or LC column.- Clean the ion source according to the manufacturer's instructions.
Unexpected Fragment Ions - Presence of co-eluting impurities.- In-source fragmentation of a larger molecule.- Unanticipated rearrangement reactions.- Improve chromatographic separation.- Use a softer ionization technique.- Consult literature for known fragmentation pathways of similar compounds.
Isotope Peak Ratios are Incorrect - Natural abundance of other isotopes (e.g., 13C, 29Si, 30Si).- Incomplete labeling of the starting material.- Use software to calculate and correct for natural isotope abundance.- Verify the isotopic purity of the this compound standard.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound after Trimethylsilylation
  • Sample Preparation:

    • Lyophilize 10-100 µg of the sample to complete dryness in a micro-reaction vial.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 30°C for 90 minutes with shaking.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes with shaking.

    • Centrifuge the sample at 14,000 rpm for 3 minutes.

    • Transfer the supernatant to a GC-MS autosampler vial.

  • GC-MS Parameters (Example):

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 70°C for 1 min, then ramp to 300°C at 5°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

Visualizations

Logical Workflow for Troubleshooting Mass Spectra

troubleshooting_workflow start Complex Mass Spectrum Observed check_blank Analyze Blank Sample start->check_blank contamination Contamination Identified check_blank->contamination clean_system Clean System and Re-run contamination->clean_system Yes no_contamination No Contamination contamination->no_contamination No check_molecular_ion Check for Expected Molecular Ion no_contamination->check_molecular_ion molecular_ion_present Molecular Ion Present? check_molecular_ion->molecular_ion_present analyze_fragments Analyze Fragmentation Pattern molecular_ion_present->analyze_fragments Yes molecular_ion_absent Molecular Ion Absent molecular_ion_present->molecular_ion_absent No unexpected_fragments Unexpected Fragments Present? analyze_fragments->unexpected_fragments use_soft_ionization Use Softer Ionization (e.g., CI, ESI) molecular_ion_absent->use_soft_ionization check_isotope_pattern Check Isotope Pattern of Fragments isotope_pattern_correct Isotope Pattern Correct for 1-13C? check_isotope_pattern->isotope_pattern_correct pathway_analysis Proceed with Pathway Analysis isotope_pattern_correct->pathway_analysis Yes isotope_pattern_incorrect Isotope Pattern Incorrect isotope_pattern_correct->isotope_pattern_incorrect No verify_labeling Verify Isotopic Purity of Standard isotope_pattern_incorrect->verify_labeling unexpected_fragments->check_isotope_pattern No improve_separation Improve Chromatographic Separation unexpected_fragments->improve_separation Yes consult_literature Consult Literature for Rearrangements improve_separation->consult_literature

Caption: Troubleshooting workflow for complex mass spectra.

Expected Fragmentation of this compound (Hypothetical)

fragmentation_pathway cluster_M Molecular Ion cluster_F Fragment Ions M This compound [M]+• F1 Fragment 1 (Contains 13C) M->F1 Cleavage at C2-C3 F2 Fragment 2 (Lacks 13C) M->F2 Cleavage at C1-C2 NL1 Neutral Loss 1 NL2 Neutral Loss 2 F3 Fragment 3 (Contains 13C) F1->F3 Further Fragmentation NL3 Neutral Loss 3

Caption: Hypothetical fragmentation of this compound.

Technical Support Center: Improving Metabolic Flux Analysis with D-Altrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the precision of your metabolic flux analysis (MFA) experiments using the novel tracer D-Altrose-1-13C.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about 13C-MFA, with a special focus on the considerations for using a rare sugar tracer like this compound.

Q1: What is the primary advantage of using 13C-MFA?

A1: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] Unlike other 'omics' techniques that provide static snapshots of cellular components, 13C-MFA provides dynamic information about the flow of carbon through metabolic networks.[3] By introducing a 13C-labeled substrate (like this compound) and measuring the incorporation of 13C into downstream metabolites, researchers can deduce the activity of various pathways.[4][5] This is crucial for identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental changes, and guiding metabolic engineering strategies.[5][6]

Q2: Why would I consider using a rare sugar tracer like this compound instead of the more common [U-13C]glucose?

A2: While uniformly labeled glucose is excellent for broadly labeling central carbon metabolism, a specifically labeled rare sugar like this compound can offer unique advantages for probing specific pathways. The choice of tracer is a critical component for the quantification of metabolic fluxes.[7] D-Altrose may be metabolized through pathways distinct from glucose, potentially providing higher resolution for specific enzymatic reactions. Using multiple, parallel tracers is a known strategy to increase flux accuracy and precision.[1][7] The unique entry point and subsequent atom transitions of this compound could help to resolve fluxes in complex networks, such as parallel or bidirectional pathways, that are difficult to quantify with glucose alone.[8]

Q3: What are the first steps to take when validating a new tracer like this compound?

A3: When using a novel tracer, the first step is to confirm its uptake and metabolism by your cell system. You must verify that the cells can transport D-Altrose across the membrane and phosphorylate it to enter central metabolism. This can be initially assessed by incubating cells with this compound and performing targeted LC-MS analysis to look for labeled intermediates of glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. The absence of labeling would indicate an issue with uptake or initial metabolic activation.

Q4: How do I choose between GC-MS and LC-MS for analyzing my 13C-labeled samples?

A4: The choice depends on the metabolites of interest. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for MFA, especially for analyzing proteinogenic amino acids and other thermally stable, volatile compounds after derivatization.[4][8][9] Liquid chromatography-mass spectrometry (LC-MS) is better suited for analyzing thermally labile and non-volatile phosphorylated intermediates like sugar phosphates and acyl-CoAs.[10][11] For a comprehensive analysis when using a new tracer, employing both methods can provide a more complete picture of its metabolic fate.[12]

Section 2: Experimental Workflows and Protocols

Precise and reproducible experimental procedures are fundamental to high-quality MFA results. This section provides a generalized workflow and key protocols.

General 13C-MFA Experimental Workflow

The following diagram illustrates the standard workflow for a 13C-MFA experiment. The successful application of this workflow is crucial for achieving high-precision flux maps.[2][13]

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Tracer Selection, Time Points) labeling 2. Isotopic Labeling (Cell Culture with this compound) exp_design->labeling Define Culture Conditions sampling 3. Rapid Sampling & Quenching labeling->sampling Achieve Isotopic Steady State extraction 4. Metabolite Extraction sampling->extraction Preserve Metabolite State analysis 5. MS Analysis (GC-MS / LC-MS) extraction->analysis data_proc 6. Data Processing (Peak Integration, NA Correction) analysis->data_proc Generate Mass Isotopomer Data flux_est 7. Flux Estimation (Software Modeling) data_proc->flux_est stat_val 8. Statistical Analysis (Goodness-of-Fit, Confidence) flux_est->stat_val Assess Fit & Uncertainty

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.
Protocol: Isotopic Labeling with this compound

This protocol outlines the steps for cell culture and labeling. Achieving metabolic and isotopic steady state is critical for accurate flux determination.[4]

  • Medium Preparation: Prepare culture medium substituting the standard carbon source (e.g., glucose) with a defined mixture of unlabeled D-Altrose and this compound. The optimal percentage of labeled substrate may require empirical determination but often starts in the 20-100% range.

  • Cell Seeding: Seed cells at a density that will allow them to reach a state of balanced, exponential growth.

  • Adaptation (if necessary): If D-Altrose is a novel carbon source for your cells, they may require an adaptation period over several passages to achieve stable growth.

  • Steady-State Culture: Culture the cells for a sufficient number of generations in the 13C-labeled medium to ensure that intracellular metabolites and biomass precursors reach isotopic steady state. This typically requires at least 5-7 cell doublings.

  • Monitoring: Monitor cell growth (e.g., cell counts) and the concentrations of key extracellular metabolites (e.g., D-Altrose, lactate, amino acids) to confirm metabolic steady state.[10]

Protocol: Sample Quenching and Metabolite Extraction

This protocol is designed to rapidly halt metabolic activity and efficiently extract metabolites for analysis.

  • Quenching: Quickly aspirate the culture medium. Immediately wash the cells with ice-cold saline to remove extracellular label. Add a quenching solution, typically a cold solvent like 60% methanol kept at -20°C or colder, to instantly stop enzymatic reactions.

  • Cell Scraping: Scrape the quenched cells into the solvent mixture.

  • Extraction: Transfer the cell suspension to a centrifuge tube. Perform a solvent-based extraction, such as a chloroform/methanol/water extraction, to separate polar metabolites from lipids and proteins.[10]

  • Sample Preparation: Collect the polar phase containing the metabolites. Dry the extract completely using a vacuum concentrator. The dried sample can be stored at -80°C until analysis.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during 13C-MFA experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No 13C Label Incorporation 1. Cells cannot transport D-Altrose. 2. Cells cannot phosphorylate D-Altrose. 3. Insufficient incubation time. 4. Incorrect tracer concentration.1. Confirm Uptake: Perform a short-term uptake assay with labeled D-Altrose. 2. Check for Phosphorylation: Analyze cell extracts for labeled Altrose-6-Phosphate using LC-MS. 3. Extend Labeling Time: Ensure cells have gone through at least 5-7 doublings to reach isotopic steady state.[4] 4. Verify Medium: Double-check the preparation and concentration of this compound in the culture medium.
High Variability Between Replicates 1. Inconsistent cell growth phase at time of harvest. 2. Inconsistent quenching or extraction efficiency. 3. Analytical instrument instability.1. Synchronize Cultures: Ensure all replicate cultures are in the same phase of exponential growth before harvesting. 2. Standardize Protocols: Use precise timing for quenching and standardized volumes and procedures for extraction.[10] 3. Run QC Samples: Include quality control samples in your MS runs to monitor instrument performance.
Unexpected Labeling Patterns 1. D-Altrose is metabolized via an unknown or unexpected pathway. 2. Presence of contaminating carbon sources (e.g., in serum). 3. Isotopic impurity of the tracer.1. Expand Network Model: The unexpected pattern contains valuable information. Use it to hypothesize and investigate alternative metabolic routes.[14] 2. Use Dialyzed Serum: If using serum, switch to dialyzed serum to remove small molecules and unlabeled carbon sources. 3. Verify Tracer Purity: Check the certificate of analysis for your this compound tracer and account for any impurities in your model.
Poor Goodness-of-Fit in Flux Model 1. The metabolic network model is incomplete or incorrect.[3] 2. Measurement errors are larger than estimated. 3. The system was not at isotopic steady state.1. Refine Model: Add or remove reactions based on known biology or hypotheses from your labeling data. Consider cofactor balancing. 2. Review Data Quality: Re-examine the raw MS data for integration errors. Check the accuracy of extracellular rate measurements. 3. Validate Steady State: Confirm that your labeling duration was sufficient. If not, consider an isotopically non-stationary MFA (INST-MFA) approach.[7][10]
Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing poor flux model fits.

Troubleshooting_Fit start Poor Goodness-of-Fit for Flux Model check_data Review Raw MS Data & Extracellular Rates start->check_data data_ok Data Quality OK? check_data->data_ok check_model Is the Metabolic Network Model Correct? data_ok->check_model Yes fix_data Correct Data Integration & Re-run Flux Estimation data_ok->fix_data No model_ok Model Seems Correct? check_model->model_ok Yes fix_model Revise Network Model (Add/Remove Reactions) check_model->fix_model No check_ss Was Isotopic Steady State Achieved? model_ok->check_ss end_good Fit Improved fix_data->end_good fix_model->end_good end_bad Consider INST-MFA or Alternative Models check_ss->end_bad

Caption: A decision tree for troubleshooting poor flux model fits.

Section 4: Data Presentation and Analysis

Proper data handling is essential for accurate flux calculations. This section provides an overview of analytical tools and a hypothetical metabolic pathway for D-Altrose.

Comparison of Analytical Platforms
FeatureGas Chromatography-MS (GC-MS) Liquid Chromatography-MS (LC-MS/MS)
Principle Separates volatile/derivatized compounds based on boiling point and polarity.Separates compounds in liquid phase based on polarity and other properties.
Typical Analytes Amino acids, organic acids, fatty acids.[10]Sugar phosphates, nucleotides, acyl-CoAs, TCA intermediates.[10][11]
Advantages High chromatographic resolution, robust, extensive spectral libraries.[8]Analyzes non-volatile and thermally labile compounds without derivatization.[12]
Disadvantages Requires chemical derivatization, not suitable for labile molecules.[10]Can suffer from ion suppression, may have lower chromatographic resolution for some isomers.
Software for Mass Isotopomer Distribution Analysis

A variety of software tools are available to process raw MS data and perform flux calculations. These programs help correct for natural isotope abundance and fit the data to a metabolic model.[3]

Software NameKey FeaturesAvailability
INCA Performs isotopically non-stationary MFA, network tracing, and flux estimation.Publicly available (requires MATLAB).
PIRAMID User-friendly GUI for extracting and analyzing mass isotopomer distributions from MS datasets.[15]Freely available for non-commercial use.[15]
LS-MIDA Open-source software with a graphical interface for processing MS data and calculating isotopomer enrichments.[16]Freely available.[16]
PyMIDA A cross-platform Python GUI for MIDA calculations to obtain kinetic parameters.[17]Publicly available on GitHub.[17]
Hypothetical D-Altrose Metabolic Pathway

Since D-Altrose is a C3 epimer of D-Mannose and a C2 and C4 epimer of D-Glucose, it is plausible that it enters central metabolism after phosphorylation and isomerization. The diagram below illustrates a hypothetical entry point. The 1-13C label from this compound is tracked through the initial steps.

Altrose_Pathway altrose This compound alt6p Altrose-6-P (1-13C) altrose->alt6p Hexokinase (ATP -> ADP) f6p Fructose-6-P (1-13C or 6-13C) alt6p->f6p Isomerase (Hypothesized) g6p Glucose-6-P (1-13C or 6-13C) f6p->g6p PGI glycolysis Glycolysis f6p->glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp

Caption: Hypothetical pathway for this compound entering central metabolism.

References

Validation & Comparative

A Head-to-Head Comparison: D-Altrose-1-13C versus 14C-Labeled Sugars in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between stable and radioactive isotope labeling is a critical decision that impacts experimental design, data interpretation, and overall project cost and safety. This guide provides an objective comparison of D-Altrose-1-13C, a stable isotope-labeled sugar, and traditionally used 14C radiolabeled sugars, supported by experimental data and detailed protocols.

The use of isotopically labeled compounds is indispensable for tracing the metabolic fate of molecules in biological systems. While 14C-labeled compounds have long been the gold standard, particularly in absorption, distribution, metabolism, and excretion (ADME) studies, the non-radioactive nature of 13C-labeled compounds offers significant advantages in safety and analytical versatility.[1][2] This guide will delve into the nuances of these two powerful research tools.

Quantitative Performance: A Comparative Overview

The selection of an isotopic tracer is often dictated by the specific requirements of the study, including the desired sensitivity, the complexity of the metabolic network, and the available analytical instrumentation. The following tables summarize the key quantitative differences between this compound and 14C-labeled sugars.

FeatureThis compound (Stable Isotope)14C-Labeled Sugars (Radioisotope)
Detection Principle Mass shift detection by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)[2]Detection of beta particle emission by Liquid Scintillation Counting (LSC) or Autoradiography[3]
Sensitivity High, especially with modern high-resolution MS.[4][5] Can be lower than 14C for bulk measurements.Extremely high, capable of detecting very low concentrations of tracer.[1]
Resolution High; provides positional information within the molecule (isotopomer analysis) with NMR and MS/MS.[6]Generally provides bulk measurement of radioactivity; positional information requires chemical degradation.
Safety Non-radioactive, posing no radiation risk to researchers or subjects.[2]Radioactive, requires specialized handling, licensing, and disposal procedures to minimize radiation exposure.
Half-life Stable, does not decay.Long half-life (5,730 years), which is advantageous for long-term studies but also a long-term waste concern.
Cost Cost of labeled compound can be high. Analytical instrumentation (MS, NMR) represents a significant capital investment.[7]Cost of labeled compound can be high. LSC and phosphor imagers are generally less expensive than high-end MS or NMR. Waste disposal costs can be substantial.
In Vivo Studies Ideal for human studies, including those involving children and pregnant women, due to its safety.[2]Use in humans is highly regulated and requires careful dosimetry calculations to limit radiation exposure.[3]

Key Applications in Research

ApplicationThis compound14C-Labeled Sugars
Metabolic Flux Analysis (MFA) The method of choice for quantifying the rates (fluxes) of metabolic pathways in living cells.[8][9][10][11]Can be used to trace pathways, but quantitative flux analysis is more challenging.[12]
ADME Studies Increasingly used in early-phase drug development to understand metabolic pathways without radiation concerns.The historical "gold standard" for definitive mass balance and metabolite profiling studies required for regulatory submissions.[3][13][14]
Pathway Elucidation Excellent for determining the specific routes of carbon atom transitions in complex metabolic networks.[15]Effective for tracing the overall flow of a carbon backbone through metabolic pathways.[16]
Clinical Diagnostics Used in breath tests to diagnose a variety of metabolic disorders.Limited clinical diagnostic use due to radioactivity.

Experimental Protocols

Protocol 1: 13C-Metabolic Flux Analysis (MFA) using this compound

This protocol provides a general workflow for conducting a steady-state 13C-MFA experiment in cultured cells.

1. Experimental Design:

  • Define the metabolic network of interest.

  • Select the appropriate 13C-labeled substrate, in this case, this compound, to maximize the information obtained about the target pathways.[12][17][18][19]

  • Determine the optimal labeling duration to achieve isotopic steady state, where the enrichment of 13C in intracellular metabolites is constant.[15]

2. Cell Culture and Labeling:

  • Culture cells in a defined medium to control for background unlabeled carbon sources.

  • Introduce the 13C-labeled substrate (e.g., replace unlabeled glucose with this compound) and incubate for the predetermined duration.

3. Metabolite Extraction:

  • Rapidly quench metabolism to halt enzymatic activity, typically using cold methanol or other solvent mixtures.

  • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

4. Analytical Measurement:

  • Analyze the isotopic enrichment of key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • For structural information on isotopomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use specialized software (e.g., INCA, Metran) to fit the measured labeling patterns to a metabolic model and estimate the intracellular fluxes.[8]

Protocol 2: 14C Absorption, Distribution, Metabolism, and Excretion (ADME) Study

This protocol outlines the key steps in a typical human ADME study using a 14C-labeled compound.

1. Radiosynthesis and Dosing Formulation:

  • Synthesize the drug candidate with a 14C label at a metabolically stable position.

  • Prepare a sterile and well-characterized dosing formulation.

2. Clinical Phase:

  • Administer a single oral dose of the 14C-labeled drug to healthy volunteers. The total radioactive dose is typically in the range of 50-100 µCi.[3]

  • Collect blood, urine, and feces samples at predetermined time points.[3]

  • Monitor subjects in a clinical facility until the majority of the radioactivity has been excreted.[3]

3. Sample Analysis:

  • Determine the total radioactivity in all collected samples using Liquid Scintillation Counting (LSC).

  • Profile the metabolites in plasma, urine, and feces using High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detector.

  • Isolate and identify the chemical structures of the major metabolites using mass spectrometry and NMR.

4. Data Interpretation:

  • Calculate the mass balance to determine the extent of absorption and the routes and rates of excretion.

  • Construct a metabolic map illustrating the biotransformation pathways of the drug.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental_Workflow_13C_MFA cluster_Experimental Experimental Phase cluster_Analytical Analytical Phase cluster_Computational Computational Phase Cell_Culture Cell Culture in Defined Medium Labeling Introduce This compound Cell_Culture->Labeling Quenching Rapidly Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotopomer Analysis Analysis->Data_Processing Modeling Metabolic Modeling Data_Processing->Modeling Flux_Calculation Flux Calculation Modeling->Flux_Calculation

Caption: Workflow for a 13C-Metabolic Flux Analysis experiment.

Glycolysis_TCA_Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2 CO2 TCA_Cycle->CO2 Decarboxylation

Caption: Tracing labeled carbon from glucose through glycolysis and the TCA cycle.

Conclusion

Both this compound and 14C-labeled sugars are powerful tools for elucidating metabolic pathways and understanding the fate of xenobiotics. The choice between them hinges on a careful consideration of the experimental goals, required sensitivity, safety considerations, and available resources. While 14C-labeling remains a cornerstone of regulatory ADME studies, the safety and analytical power of stable isotope tracers like this compound make them an increasingly attractive option for a wide range of research applications, particularly in metabolic flux analysis and early-stage drug development. The ability to perform studies in humans without radiation exposure is a significant advantage that will continue to drive the adoption of stable isotope methodologies.[2]

References

Validating D-Altrose-1-13C as a Novel Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the use of D-Altrose-1-13C, a novel isotopic tracer, by comparing its metabolic tracing profile with that of the well-established tracer, D-glucose-1-13C, in the context of known metabolic pathways. As D-Altrose is a rare sugar, its direct metabolic fate is not extensively characterized. This guide, therefore, presents a hypothetical validation workflow, outlining the expected metabolic conversions and providing comparative data from established glucose tracing studies.

Introduction to this compound Tracing

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. While uniformly labeled [U-13C]glucose and positionally labeled glucose isotopes are the gold standard, the exploration of novel tracers like this compound could offer unique insights into cellular metabolism. D-Altrose, a C3 epimer of mannose, is not a primary cellular fuel source. However, it is hypothesized that intracellular enzymes, such as isomerases and epimerases, may convert D-Altrose into intermediates that can enter central carbon metabolism. This guide outlines the experimental approach to validate this hypothesis by tracing the incorporation of the 13C label from this compound into key metabolic pathways and comparing the results with established data from D-glucose-1-13C tracing.

Hypothetical Metabolic Fate of D-Altrose

It is proposed that D-Altrose, upon cellular uptake, may be converted by enzymes like galactose 6-phosphate isomerase into other hexose phosphates, such as fructose-6-phosphate or glucose-6-phosphate, which are entry points into glycolysis and the pentose phosphate pathway (PPP). The validation of this compound as a tracer hinges on the ability to detect the 13C label in downstream metabolites of these pathways.

Comparative Data Presentation

The following tables summarize the expected and observed fractional 13C enrichment in key metabolites when using D-glucose-1-13C as a tracer. These values serve as a benchmark for the validation of this compound. The data for this compound is presented as "Expected" based on the hypothesis of its conversion to a glycolytic or PPP intermediate.

Table 1: Fractional 13C Enrichment in Glycolytic Intermediates

MetaboliteD-Glucose-1-13C (Observed)This compound (Expected)Rationale for this compound Expectation
Glucose-6-Phosphate~50% M+1~50% M+1Assumes conversion to G6P with the label at C1.
Fructose-6-Phosphate~50% M+1~50% M+1Isomerization from G6P preserves the C1 label.
Glyceraldehyde-3-Phosphate~50% M+1 (in C1)~50% M+1 (in C1)Cleavage of F-1,6-BP results in G3P labeled at C1.
Pyruvate~50% M+1 (in C3)~50% M+1 (in C3)The C1 of G3P becomes the C3 of pyruvate.
Lactate~50% M+1 (in C3)~50% M+1 (in C3)Reduction of pyruvate preserves the label position.

Table 2: Fractional 13C Enrichment in Pentose Phosphate Pathway Intermediates

MetaboliteD-Glucose-1-13C (Observed)This compound (Expected)Rationale for this compound Expectation
6-Phosphogluconate~50% M+1~50% M+1Oxidation of G6P at C1 preserves the label.
Ribose-5-Phosphate~0% M+1~0% M+1The C1 of 6-phosphogluconate is lost as CO2.
Sedoheptulose-7-Phosphate~Variable M+1, M+2~Variable M+1, M+2Rearrangements in the non-oxidative PPP.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum and either 10 mM this compound or 10 mM D-glucose-1-13C.

  • Labeling: At the start of the experiment, replace the standard culture medium with the prepared labeling medium.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Collection: Transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatography: Separate metabolites using a reverse-phase liquid chromatography column.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer to determine the mass isotopologue distribution of key metabolites.

  • Data Analysis: Calculate the fractional enrichment of 13C in each metabolite by correcting for the natural abundance of 13C.

Visualizations

Metabolic Pathway Diagram

D-Altrose Metabolism cluster_uptake Cellular Uptake cluster_conversion Hypothetical Conversion cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway D-Altrose-1-13C_ext This compound (Extracellular) D-Altrose-1-13C_int This compound (Intracellular) D-Altrose-1-13C_ext->D-Altrose-1-13C_int Transport Isomerase_Epimerase Isomerase/ Epimerase D-Altrose-1-13C_int->Isomerase_Epimerase G6P Glucose-6-Phosphate (C1) Isomerase_Epimerase->G6P Conversion F6P Fructose-6-Phosphate (C1) G6P->F6P 6PG 6-P-Gluconate (*C1) G6P->6PG F16BP Fructose-1,6-bisphosphate (C1) F6P->F16BP G3P Glyceraldehyde-3-P (C1) F16BP->G3P Pyruvate Pyruvate (C3) G3P->Pyruvate Lactate Lactate (C3) Pyruvate->Lactate R5P Ribose-5-Phosphate 6PG->R5P CO2 13CO2 6PG->CO2

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow Diagram

Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Labeling 2. Labeling with This compound or D-Glucose-1-13C Cell_Culture->Labeling Time_Course 3. Time-Course Harvest (0, 1, 4, 8, 24h) Labeling->Time_Course Metabolite_Extraction 4. Metabolite Extraction (80% Methanol) Time_Course->Metabolite_Extraction LCMS 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis 6. Data Analysis (Fractional Enrichment) LCMS->Data_Analysis Comparison 7. Comparison of Labeling Patterns Data_Analysis->Comparison

Caption: Experimental workflow for validating this compound.

Conclusion

The validation of this compound as a metabolic tracer requires a systematic comparison with established tracers like D-glucose-1-13C. By following the outlined experimental protocols and comparing the resulting isotopic enrichment patterns in key metabolic pathways with the provided benchmark data, researchers can ascertain the metabolic fate of D-Altrose and its utility as a novel tool in metabolic research. Successful validation would open new avenues for probing cellular metabolism and could have significant implications for drug development and the study of metabolic diseases.

A Roadmap for the Cross-Validation of D-Altrose-1-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers in Metabolic Flux Analysis (MFA) is a cornerstone of systems biology, providing unparalleled insights into the intricate network of cellular metabolism. While tracers like 13C-labeled glucose and glutamine are well-established, the exploration of novel tracers offers the potential to probe specific pathways with greater resolution. D-Altrose, a rare sugar and a C3 epimer of D-glucose, presents an intriguing candidate for such a novel tracer. However, its metabolic fate is not well-characterized, necessitating a robust cross-validation strategy to ensure the accuracy and reliability of any MFA results obtained using D-Altrose-1-13C.

This guide provides a comprehensive framework for the cross-validation of this compound MFA results. Given the current limited understanding of D-Altrose metabolism, this document outlines a prospective validation strategy, detailing the necessary experimental protocols and data presentation formats to rigorously compare and verify flux measurements.

Hypothetical Metabolic Fate of D-Altrose

The structural similarity of D-Altrose to D-glucose suggests potential, albeit likely inefficient, entry into central carbon metabolism. The C-1 labeled carbon of this compound would be expected to follow a path that could intersect with glycolysis. The diagram below illustrates a hypothetical metabolic route for this compound in comparison to the well-documented pathway of D-glucose-1-13C.

Caption: Comparative metabolic pathways of D-Glucose-1-13C and hypothetical this compound.

A Multi-Pronged Cross-Validation Workflow

To ensure the biological validity of flux maps generated from this compound MFA, a multi-faceted approach to cross-validation is essential. This involves comparing the MFA results with data obtained from orthogonal methods. The following workflow outlines the key steps in this validation process.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_validation Cross-Validation Phase Cell_Culture Cell Culture (Consistent Conditions) Labeling Isotopic Labeling Cell_Culture->Labeling Altrose_Label This compound Labeling->Altrose_Label Glucose_Label [U-13C]Glucose Labeling->Glucose_Label Harvesting Cell Harvesting & Quenching Altrose_Label->Harvesting Glucose_Label->Harvesting Biomass Biomass & Extracellular Metabolite Analysis Harvesting->Biomass Metabolite_Extraction Metabolite Extraction Harvesting->Metabolite_Extraction Enzyme_Assays Enzymatic Assays Harvesting->Enzyme_Assays Omics_Analysis Transcriptomics/Proteomics Harvesting->Omics_Analysis GC_MS GC-MS/LC-MS Analysis (Isotopomer Distribution) Metabolite_Extraction->GC_MS MFA_Altrose MFA with This compound GC_MS->MFA_Altrose MFA_Glucose MFA with [U-13C]Glucose GC_MS->MFA_Glucose Data_Integration Integration with Orthogonal Data Enzyme_Assays->Data_Integration Omics_Analysis->Data_Integration Flux_Comparison Flux Map Comparison MFA_Altrose->Flux_Comparison MFA_Glucose->Flux_Comparison Flux_Comparison->Data_Integration Validated_Flux_Map Validated Flux Map Data_Integration->Validated_Flux_Map

Caption: Experimental and analytical workflow for the cross-validation of this compound MFA.

Experimental Protocols and Data Comparison

Comparative MFA with a Gold-Standard Tracer

The most direct method for validating this compound MFA is to perform a parallel labeling experiment with a well-characterized tracer, such as uniformly labeled [U-13C]glucose.

Experimental Protocol:

  • Cell Culture: Culture cells under identical, steady-state conditions in parallel flasks.

  • Labeling: In one set of flasks, replace the standard glucose medium with a medium containing this compound at a defined concentration. In the parallel set, replace the medium with one containing [U-13C]glucose.

  • Sampling: At isotopic steady state, quench metabolism and harvest the cells.

  • Analysis: Extract intracellular metabolites and analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.

  • Flux Calculation: Use a metabolic network model to calculate the intracellular fluxes for both labeling experiments independently.

Data Presentation:

The resulting flux maps should be compared, with particular attention to fluxes in central carbon metabolism.

Metabolic FluxThis compound MFA (Normalized Flux)[U-13C]Glucose MFA (Normalized Flux)% Difference
Glycolysis (PFK)Hypothetical ValueReference Value
Pentose Phosphate PathwayHypothetical ValueReference Value
TCA Cycle (Citrate Synthase)Hypothetical ValueReference Value
Anaplerosis (Pyruvate Carboxylase)Hypothetical ValueReference Value
Orthogonal Validation with Enzymatic Assays

Enzymatic assays can provide independent measurements of the maximum reaction rates (Vmax) of key enzymes potentially involved in D-Altrose metabolism.

Experimental Protocol:

  • Cell Lysis: Harvest cells grown under the same conditions as the MFA experiment and prepare cell lysates.

  • Assay: Perform in vitro activity assays for key enzymes, such as hexokinase, phosphofructokinase, and aldolase, using both glucose and altrose as substrates where applicable.

  • Quantification: Determine the specific activity of each enzyme (e.g., in µmol/min/mg protein).

Data Presentation:

The enzyme activities can be compared with the flux values obtained from the this compound MFA. While a direct correlation is not always expected due to in vivo regulation, the data should be consistent.

EnzymeSpecific Activity (µmol/min/mg protein)Corresponding Flux from this compound MFA (Normalized)
Hexokinase (with Glucose)Measured ValueReference Glycolytic Flux
Hexokinase (with Altrose)Measured ValueHypothetical Altrose Uptake Flux
PhosphofructokinaseMeasured ValueFlux through PFK
Corroboration with Metabolomics

Untargeted or targeted metabolomics can provide a snapshot of the intracellular metabolite pool sizes, which should reflect the metabolic state predicted by the MFA.

Experimental Protocol:

  • Metabolite Extraction: Harvest cells and extract intracellular metabolites.

  • LC-MS/MS Analysis: Use high-resolution mass spectrometry to identify and quantify a wide range of metabolites.

  • Data Analysis: Compare the relative abundance of key metabolites between cells fed with glucose and those fed with altrose.

Data Presentation:

Changes in metabolite pools should be consistent with the predicted flux distributions. For example, if MFA predicts a low flux through the pentose phosphate pathway, the pools of PPP intermediates should be correspondingly low.

MetaboliteRelative Abundance (Glucose)Relative Abundance (Altrose)Predicted Impact from MFA
Glucose-6-PhosphateReference ValueMeasured ValueConsistent/Inconsistent
Fructose-1,6-BisphosphateReference ValueMeasured ValueConsistent/Inconsistent
Ribose-5-PhosphateReference ValueMeasured ValueConsistent/Inconsistent
Integration with Omics Data

Transcriptomic and proteomic data can reveal the expression levels of enzymes and transporters, providing further support for the calculated metabolic fluxes.

Experimental Protocol:

  • Sample Preparation: Harvest cells and extract RNA and protein.

  • Analysis: Perform RNA-Seq for transcriptomics and quantitative mass spectrometry (e.g., TMT or SILAC) for proteomics.

  • Data Interpretation: Identify differentially expressed genes/proteins related to metabolic pathways.

Data Presentation:

The expression levels of metabolic enzymes should align with the observed metabolic phenotype.

Gene/ProteinTranscript/Protein Fold Change (Altrose vs. Glucose)Associated PathwayImplication for Flux
HK1/HK1Measured ValueGlycolysisUp/Down-regulation
PFKM/PFKMMeasured ValueGlycolysisUp/Down-regulation
G6PD/G6PDMeasured ValuePentose Phosphate PathwayUp/Down-regulation

Logical Framework for Cross-Validation

The strength of the cross-validation lies in the convergence of evidence from multiple, independent lines of inquiry. The following diagram illustrates the logical relationships between the different validation methods.

cluster_direct Direct Comparison cluster_indirect Indirect Corroboration MFA_Altrose This compound MFA Results MFA_Glucose [U-13C]Glucose MFA Results MFA_Altrose->MFA_Glucose Consistent Fluxes? Enzyme_Assays Enzymatic Activities MFA_Altrose->Enzyme_Assays Consistent with Vmax? Metabolomics Metabolite Pool Sizes MFA_Altrose->Metabolomics Explains Pool Sizes? Omics Transcriptomics/ Proteomics MFA_Altrose->Omics Consistent with Expression? Validation_Conclusion Validated Understanding of D-Altrose Metabolism MFA_Glucose->Validation_Conclusion Enzyme_Assays->Validation_Conclusion Metabolomics->Validation_Conclusion Omics->Validation_Conclusion

Caption: Logical relationships in the cross-validation of this compound MFA results.

The Superiority of Carbon-13: Why D-Altrose-1-13C Outperforms Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in their quantitative analyses, the choice of internal standard is paramount. While deuterated standards have been traditionally used, a growing body of evidence highlights the significant advantages of using stable isotope-labeled compounds with Carbon-13 (¹³C), such as D-Altrose-1-¹³C. This guide provides an objective comparison, supported by established principles of isotope chemistry, to demonstrate the superiority of ¹³C-labeled standards over their deuterated counterparts.

The core function of an internal standard in quantitative mass spectrometry is to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically identical to the analyte but isotopically distinct to allow for separate detection. While both deuterium (²H) and ¹³C labeling achieve this mass shift, the fundamental properties of these isotopes lead to significant differences in performance and data integrity.

Key Advantages of D-Altrose-1-¹³C Over Deuterated Standards

The primary advantages of using D-Altrose-1-¹³C stem from the inherent stability of the carbon-13 isotope and its minimal impact on the physicochemical properties of the molecule.

FeatureD-Altrose-1-¹³C (¹³C-labeled)Deuterated Altrose (²H-labeled)
Isotopic Stability Exceptionally high. The ¹³C-C bond is highly stable and not susceptible to exchange under typical analytical conditions.[1][2]Can be unstable. Deuterium atoms, especially those bonded to heteroatoms (O, N), can exchange with hydrogen atoms in the solvent or on other molecules.[1][2][3]
Isotope Effect on Chromatography Negligible. ¹³C-labeled standards co-elute perfectly with the unlabeled analyte, ensuring accurate correction for matrix effects and ion suppression.[1][2][4]Can exhibit a chromatographic shift. The difference in bond energy between C-H and C-D can lead to slight differences in retention time, potentially compromising accurate quantification.[2][4]
Risk of Isotopic Scrambling/Loss Virtually none. The position of the ¹³C label is fixed within the carbon skeleton of the molecule.[1][5]Possible. Deuterium can be lost or can migrate to other positions on the molecule, leading to a decrease in the internal standard signal and inaccurate results.[1][2][3]
Chemical Identity Chemically identical to the native analyte, ensuring the same ionization efficiency and fragmentation pattern in the mass spectrometer.[6][7]Minor differences in chemical properties due to the greater mass difference between hydrogen and deuterium can sometimes lead to altered fragmentation patterns.[8]
Synthesis Complexity Can be more complex and costly to synthesize.[1][2]Generally simpler and less expensive to synthesize.[1]

Experimental Considerations and Protocols

When employing isotopically labeled internal standards, the goal is to ensure that the standard and the analyte behave identically during sample processing and analysis. The choice between a ¹³C-labeled and a deuterated standard can significantly impact the reliability of the results.

General Experimental Workflow for Quantitative Analysis using Isotope Dilution Mass Spectrometry

The following workflow illustrates the critical stages where the choice of internal standard is crucial.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Spike Spike with Internal Standard (D-Altrose-1-13C or Deuterated Altrose) Sample->Spike Extraction Extraction Spike->Extraction Purification Purification / Derivatization Extraction->Purification LC Chromatographic Separation Purification->LC MS Mass Spectrometric Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Results Final Concentration Quantification->Results Isotope Effects cluster_13C 13C-Labeled Standard (this compound) cluster_Deuterated Deuterated Standard C13_Analyte Analyte C13_Coelution Perfect Co-elution C13_Analyte->C13_Coelution C13_Standard This compound C13_Standard->C13_Coelution C13_Accurate Accurate Quantification C13_Coelution->C13_Accurate D_Analyte Analyte D_Shift Potential Chromatographic Shift D_Analyte->D_Shift D_Standard Deuterated Altrose D_Standard->D_Shift D_Inaccurate Risk of Inaccurate Quantification D_Shift->D_Inaccurate

References

Literature review of D-Altrose-1-13C applications and findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a notable scarcity of published research on the specific applications and findings of D-Altrose-1-13C as a metabolic tracer. While the principles of stable isotope labeling and metabolic flux analysis (MFA) are well-established, the scientific community has predominantly utilized more common hexoses, such as D-glucose and D-fructose, for these studies. This guide, therefore, aims to provide a comparative overview based on the available information for D-Altrose and contrasts its potential utility with established 13C-labeled tracers.

D-Altrose: An Unnatural Hexose

D-Altrose is an aldohexose sugar that is an epimer of D-mannose at the C3 position. It is considered an "unnatural" monosaccharide as it is not commonly found in significant quantities in nature.[1] Its synthesis can be achieved from various precursors, but its limited industrial production contributes to its restricted use in research.[1]

This compound: A Potential but Underutilized Metabolic Tracer

This compound is a stable isotope-labeled form of D-Altrose, where the carbon atom at the C1 position is replaced with a 13C isotope.[2][3] This labeling allows for the tracking of the altrose molecule as it is metabolized by cells or organisms. In theory, this compound could be used in a similar manner to other 13C-labeled sugars to investigate metabolic pathways. However, a thorough search of scientific databases yields no specific studies detailing its application in metabolic flux analysis or direct comparison with other tracers.

Comparison with Established 13C-Labeled Tracers

To understand the potential applications and limitations of this compound, it is useful to compare it with commonly used tracers like [1-13C]glucose and [U-13C6]glucose.

FeatureThis compound (Theoretical)[1-13C]Glucose[U-13C6]Glucose
Tracer D-Altrose labeled at the C1 position.D-Glucose labeled at the C1 position.D-Glucose uniformly labeled with 13C at all six carbon positions.
Primary Metabolic Entry Point The metabolic fate of D-Altrose is not well-characterized in most organisms. It is likely phosphorylated by a hexokinase to Altrose-6-phosphate, but the efficiency and subsequent metabolism are largely unknown.Enters glycolysis via phosphorylation by hexokinase to Glucose-6-phosphate. The 13C label is lost as 13CO2 in the pentose phosphate pathway (PPP) or retained in glycolysis.[4]Enters glycolysis and all downstream metabolites will contain 13C, allowing for comprehensive tracking through various pathways.[4]
Key Applications Potentially useful for studying specific enzymes that may metabolize altrose or for investigating alternative hexose utilization pathways. Due to its "unnatural" status, it could serve as a probe for xenobiotic metabolism.Primarily used to measure the flux through the pentose phosphate pathway versus glycolysis.[5]Widely used for comprehensive metabolic flux analysis of central carbon metabolism, including glycolysis, the TCA cycle, and amino acid biosynthesis.[4][6]
Advantages Its unique structure may allow for the study of specific metabolic pathways that do not significantly process common sugars.Provides specific information about the initial steps of glucose metabolism.Provides a global view of carbon metabolism.
Limitations Lack of information on its transport and metabolism in most biological systems. Limited commercial availability and high cost.[1] No established experimental protocols or analytical methods.The label is lost early in metabolism, limiting its utility for tracking carbon flow through downstream pathways.Can lead to complex labeling patterns that require sophisticated analytical techniques and computational modeling for interpretation.[7]

Experimental Protocols: A General Framework for 13C Metabolic Flux Analysis

While specific protocols for this compound are not available, a general workflow for a 13C-MFA experiment is outlined below. This protocol would need to be optimized for the specific biological system and research question.

Experimental_Workflow cluster_prep Cell Culture and Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_modeling Data Interpretation A 1. Cell Seeding and Growth B 2. Switch to 13C-labeled Medium (e.g., containing this compound) A->B C 3. Incubation to Achieve Isotopic Steady State B->C D 4. Quenching of Metabolism C->D E 5. Extraction of Intracellular Metabolites D->E F 6. Analytical Measurement (e.g., GC-MS, LC-MS, NMR) E->F G 7. Determination of Mass Isotopomer Distributions F->G H 8. Metabolic Flux Calculation using a Stoichiometric Model G->H I 9. Flux Map Visualization and Biological Interpretation H->I

Figure 1. A generalized experimental workflow for a 13C metabolic flux analysis experiment.
Detailed Methodologies for Key Steps:

  • Cell Culture and Labeling: Cells are cultured under defined conditions. At a specific time point, the growth medium is replaced with a medium containing the 13C-labeled substrate (e.g., this compound) as the sole or primary carbon source. The duration of labeling is critical to ensure that the intracellular metabolites reach an isotopic steady state, meaning the labeling pattern of the metabolites is stable over time.[8]

  • Metabolite Extraction: To accurately measure the intracellular metabolite labeling patterns, metabolism must be rapidly halted (quenched), typically using cold solvents like methanol or ethanol. Subsequently, metabolites are extracted from the cells.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

  • Metabolic Flux Calculation: The measured mass isotopomer distributions are then used in computational models of cellular metabolism to calculate the intracellular metabolic fluxes.[4]

Potential Metabolic Fate of D-Altrose

The potential metabolic pathways of D-Altrose are not well-elucidated. Based on its structure, a hypothetical pathway can be proposed.

D_Altrose_Metabolism This compound This compound Altrose-6-P-1-13C Altrose-6-P-1-13C This compound->Altrose-6-P-1-13C Hexokinase (?) Fructose-6-P-1-13C Fructose-6-P-1-13C Altrose-6-P-1-13C->Fructose-6-P-1-13C Isomerase (?) Glycolysis Glycolysis Fructose-6-P-1-13C->Glycolysis PPP Pentose Phosphate Pathway Fructose-6-P-1-13C->PPP

Figure 2. A hypothetical metabolic pathway for this compound.

It is hypothesized that D-Altrose would first be phosphorylated to Altrose-6-phosphate. This could then potentially be isomerized to Fructose-6-phosphate, a central glycolytic intermediate. If this conversion occurs, the 13C label from this compound would then enter the glycolytic and pentose phosphate pathways. The efficiency of these enzymatic steps is currently unknown and would be a critical factor in determining the utility of this compound as a tracer.

Conclusion and Future Directions

Future research should focus on:

  • Characterizing D-Altrose metabolism: Identifying the transporters and enzymes responsible for D-Altrose uptake and conversion in different cell types and organisms.

  • Direct comparative studies: Performing experiments that directly compare the metabolic tracing capabilities of this compound with established tracers like 13C-glucose and 13C-fructose.

  • Exploring niche applications: Investigating whether this compound can be used to study specific diseases or metabolic pathways where the metabolism of common sugars is altered.

Until such foundational research is conducted, the use of this compound in metabolic studies will remain limited, and researchers will continue to rely on the well-characterized and widely available portfolio of 13C-labeled glucose and other common substrates.

References

A Comparative Guide to Isotopic Tracers for Elucidating Central Carbon Metabolism: Benchmarking D-Altrose-1-13C Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of D-Altrose-1-13C against well-established isotopic tracers, such as various 13C-labeled glucose and glutamine isotopomers, for the study of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The evidence-based comparison aims to equip researchers with the necessary information to make informed decisions for their specific research questions.

While this compound is commercially available as a stable isotope-labeled monosaccharide, its utility as a metabolic tracer for central carbon pathways in mammalian cells is likely limited. Current research indicates that D-Altrose, an unnatural hexose, is poorly metabolized. Studies have shown that it is not significantly metabolized by isolated fat cells and its transport into lung fibroblasts is slow, likely occurring via diffusion rather than dedicated glucose transporters.[1] In contrast, its epimer D-allose can be transported via the glucose transport system and phosphorylated by hexokinase, highlighting the stereo-specificity of these cellular processes.[2][3] This suggests that this compound may not efficiently enter the primary metabolic pathways of interest, making it an unsuitable tracer for quantifying fluxes through glycolysis or the PPP.

Therefore, this guide will focus on providing a detailed comparison of the performance of established and effective isotopic tracers for these pathways, supported by experimental data and detailed protocols.

Comparison of Established Isotopic Tracers

The choice of an isotopic tracer significantly influences the precision and accuracy of metabolic flux analysis (MFA).[4] Different isotopomers of glucose and glutamine provide distinct advantages for probing specific pathways.

Quantitative Performance of Common Tracers

The following table summarizes the performance of commonly used 13C-labeled tracers for analyzing glycolysis, the pentose phosphate pathway, and the TCA cycle. The scoring is based on the ability of the tracer to produce distinct labeling patterns in downstream metabolites, which is crucial for the precise estimation of metabolic fluxes.

TracerTarget Pathway(s)Relative PerformanceKey Advantages
[1,2-13C2]glucose Glycolysis, Pentose Phosphate PathwayExcellentProvides the most precise estimates for glycolytic and PPP fluxes by generating distinct labeling patterns in downstream metabolites.[4][5][6]
[U-13C6]glucose Glycolysis, TCA CycleGoodUniformly labels all carbons, providing comprehensive labeling of glycolytic and TCA cycle intermediates. Useful for assessing overall glucose contribution.
[1-13C]glucose Glycolysis, Pentose Phosphate PathwayModerateHistorically used for PPP analysis, but generally outperformed by [1,2-13C2]glucose.[4]
[2-13C]glucose Glycolysis, Pentose Phosphate PathwayGoodOffers better precision for PPP flux estimation than [1-13C]glucose.[4]
[U-13C5]glutamine TCA CycleExcellentThe preferred tracer for analyzing TCA cycle fluxes, especially for assessing anaplerotic and cataplerotic reactions.[4][5]

Experimental Protocols

The following provides a generalized, detailed methodology for a typical 13C metabolic flux analysis experiment in cultured mammalian cells using a 13C-labeled glucose tracer and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the relative fluxes through glycolysis and the pentose phosphate pathway.
Materials:
  • Mammalian cell line of interest (e.g., A549 cancer cell line)[4]

  • Appropriate cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • 13C-labeled tracer (e.g., [1,2-13C2]glucose)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)[7]

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:
  • Cell Culture and Isotopic Labeling:

    • Culture cells to the desired confluency (typically mid-log phase) in standard culture medium.

    • On the day of the experiment, replace the standard medium with a labeling medium containing the 13C-labeled tracer (e.g., DMEM with 10% dFBS and [1,2-13C2]glucose at a known concentration).

    • Incubate the cells in the labeling medium for a predetermined time to achieve isotopic steady-state. This time needs to be optimized for the specific cell line and pathway of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to halt metabolic activity.

    • Immediately add a cold extraction solvent mixture (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water, then centrifuge to separate the polar (containing central carbon metabolites), non-polar, and protein layers.

    • Collect the polar phase for subsequent analysis.

  • Sample Derivatization for GC-MS Analysis:

    • Dry the collected polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • To the dried extract, add a derivatization agent (e.g., MTBSTFA + 1% TBDMCS) and an appropriate solvent (e.g., acetonitrile).[7]

    • Incubate the mixture at an elevated temperature (e.g., 95°C for 1 hour) to facilitate the derivatization of the metabolites.[7] Derivatization increases the volatility and thermal stability of the metabolites, making them suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different metabolites based on their boiling points and interaction with the column.

    • The mass spectrometer then ionizes the separated metabolites and detects the mass-to-charge ratio of the resulting fragments.

    • The mass isotopomer distributions (MIDs) of key metabolites (e.g., pyruvate, lactate, and amino acids derived from glycolytic and TCA cycle intermediates) are determined from the mass spectra.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of central carbon metabolism.

    • The software will then estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Signaling Pathways and Experimental Workflows

Visualizing the flow of atoms and the experimental process is crucial for understanding isotopic tracer studies.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Triose-P Triose-P F6P->Triose-P Pyruvate Pyruvate Triose-P->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA cycle R5P->F6P R5P->Triose-P Citrate Citrate Acetyl-CoA->Citrate cycle alpha-KG α-Ketoglutarate Citrate->alpha-KG cycle Succinate Succinate alpha-KG->Succinate cycle Malate Malate Succinate->Malate cycle Malate->Citrate cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alpha-KG

Central Carbon Metabolism Pathways

experimental_workflow Cell_Culture 1. Cell Culture Isotopic_Labeling 2. Isotopic Labeling (e.g., [1,2-13C2]glucose) Cell_Culture->Isotopic_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotopic_Labeling->Metabolite_Extraction Derivatization 4. Derivatization Metabolite_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis & Flux Calculation GCMS_Analysis->Data_Analysis

Experimental Workflow for 13C-MFA

tracer_logic Tracer_Selection Tracer Selection (e.g., [1,2-13C2]glucose vs. [U-13C6]glucose) Glycolysis_PPP Optimal for Glycolysis/PPP Flux Tracer_Selection->Glycolysis_PPP [1,2-13C2]glucose TCA_Cycle Provides General Labeling for TCA Cycle Tracer_Selection->TCA_Cycle [U-13C6]glucose Distinct_Labeling Generates distinct M+1 and M+2 labeling patterns in triose phosphates, crucial for PPP flux calculation. Glycolysis_PPP->Distinct_Labeling Uniform_Labeling Labels all carbons, useful for tracking overall glucose contribution to TCA cycle intermediates. TCA_Cycle->Uniform_Labeling

Logic for Isotopic Tracer Selection

References

A Researcher's Guide to Statistical Comparison of Metabolic Fluxes from Different Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using isotopic tracers is a cornerstone technique for quantifying intracellular reaction rates. However, the choice of tracer can significantly influence the precision and scope of the resulting flux map. This guide provides an objective comparison of metabolic fluxes obtained from different tracers, supported by experimental data, and outlines the statistical methods required for a robust comparative analysis.

Introduction to Tracer-Based Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates (fluxes) of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) and tracking their incorporation into downstream metabolites, researchers can computationally estimate the intracellular flux distribution. The selection of the isotopic tracer is a critical experimental design choice, as it dictates which pathways are most accurately resolved.[1][2] Different tracers, such as uniformly labeled glucose ([U-¹³C]-glucose) versus specifically labeled glucose ([1,2-¹³C₂]-glucose) or glutamine tracers, provide distinct labeling patterns that enhance the resolution of different parts of the metabolic network.[2][3]

Data Presentation: Comparing Flux Estimates from Different Tracers

The central output of an MFA study is a flux map, which is a list of metabolic reactions and their corresponding estimated flux values. To compare the performance of different tracers, these flux maps must be presented in a clear and structured manner. The following tables summarize key findings from a study by Metallo et al. (2009) which evaluated various ¹³C-glucose and ¹³C-glutamine tracers in the A549 cancer cell line.[2]

Table 1: Optimal ¹³C Tracers for Specific Metabolic Pathways in A549 Cancer Cells [2]

Metabolic Pathway/SubnetworkOptimal Tracer(s)Key Observations
Glycolysis[1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucoseThese tracers provided the most precise flux estimates for the glycolytic pathway.
Pentose Phosphate Pathway (PPP)[1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucoseSimilar to glycolysis, these tracers offered the best resolution for the PPP.
Tricarboxylic Acid (TCA) Cycle[U-¹³C₆]glucose, [U-¹³C₅]glutamine, [1,2-¹³C₂]glutamine, [3,4-¹³C₂]glutamineUniformly labeled glucose and various glutamine tracers, particularly those with multiple labeled carbons, yielded the most precise TCA cycle flux estimates.
Overall Central Carbon Metabolism[1,2-¹³C₂]glucoseThis tracer provided the best overall precision across the entire central carbon metabolism network.

Table 2: Comparative Precision Scores of Different Tracers for Subnetworks [2]

TracerGlycolysis Precision ScorePentose Phosphate Pathway Precision ScoreTCA Cycle Precision Score*
[1,2-¹³C₂]glucoseHigh High Moderate
[2-¹³C]glucoseHighHighLow
[3-¹³C]glucoseHighHighLow
[1-¹³C]glucoseModerateModerateLow
[U-¹³C₆]glucoseModerateLowHigh
[U-¹³C₅]glutamineLowLowHigh

*Precision scores are qualitative summaries based on the findings of Metallo et al. (2009), where higher scores indicate smaller confidence intervals around the flux estimates.

Statistical Analysis for Comparing Metabolic Fluxes

A rigorous statistical framework is essential for determining whether the differences observed in flux maps from different tracers are statistically significant. The primary methods employed are the analysis of confidence intervals and the use of goodness-of-fit statistics.

Confidence Intervals

The most direct method for comparing individual flux estimates is to examine their 95% confidence intervals.[4][5] A confidence interval provides a range of plausible values for the true flux. If the 95% confidence intervals for a specific flux estimated using two different tracers do not overlap, the difference in the flux estimates is considered statistically significant at the p < 0.05 level.[5] MFA software packages, such as METRAN and 13CFLUX2, routinely calculate these confidence intervals for each estimated flux.[6]

Goodness-of-Fit

The chi-square (χ²) statistical test is used to assess the goodness-of-fit of the metabolic model to the experimental data.[7][8][9][10][11] The test compares the measured mass isotopomer distributions (MIDs) to the MIDs predicted by the model for a given flux distribution. A statistically acceptable fit is achieved if the minimized sum of squared residuals (SSR) falls within the 95% confidence interval of the chi-square distribution with degrees of freedom equal to the number of redundant measurements.[12][13] When comparing results from different tracers, ensuring a good model fit for each experiment is a prerequisite for a valid comparison of the flux maps.

Experimental Protocols

To obtain high-quality data for comparing metabolic fluxes from different tracers, a well-controlled experimental design is crucial. The use of parallel labeling experiments is the gold standard for this purpose.[14][15][16][17]

Parallel Labeling Experiments

In a parallel labeling experiment, cells are cultured under identical conditions, with the only variable being the isotopic tracer provided in the medium.[15] This approach allows for the direct comparison of the effects of different tracers on the resulting flux map. The data from multiple parallel experiments can be integrated and fitted simultaneously to a single flux model, a methodology known as COMPLETE-MFA, which significantly improves the precision and accuracy of the estimated fluxes.[18]

Key Steps in a Parallel Labeling Experiment for MFA:

  • Cell Culture: Culture cells under defined and controlled conditions (e.g., in a chemostat for steady-state analysis).

  • Tracer Introduction: For each parallel culture, introduce a different isotopic tracer (e.g., [1,2-¹³C₂]glucose in one culture, [U-¹³C₅]glutamine in another). The switch to labeled medium should be done during the exponential growth phase.

  • Achieve Isotopic Steady State: Allow sufficient time for the labeled substrate to be metabolized and for the isotopic labeling of intracellular metabolites to reach a steady state. The time required varies depending on the cell type and the specific metabolic pathways being investigated.[19]

  • Sample Collection and Quenching: Rapidly harvest the cells and quench their metabolism to prevent further enzymatic activity.

  • Metabolite Extraction and Hydrolysis: Extract the metabolites of interest. For analysis of central carbon metabolism, proteinogenic amino acids are often analyzed after hydrolysis of the cell biomass.

  • Mass Spectrometry (MS) Analysis: Analyze the isotopic labeling patterns of the metabolites (e.g., mass isotopomer distributions of amino acid derivatives) using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Flux Estimation and Statistical Analysis: Use MFA software to estimate the intracellular fluxes and their confidence intervals by fitting the metabolic model to the measured MIDs from all parallel experiments simultaneously.[16] Perform a chi-square test to assess the goodness-of-fit.

Mandatory Visualizations

To visually represent the concepts and workflows described, the following diagrams are provided in the Graphviz DOT language.

Signaling_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_TCA TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA R5P->GAP Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG aKG Glutamate->aKG aKG->Citrate SuccinylCoA SuccinylCoA aKG->SuccinylCoA Citrate->aKG Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA OAA Malate->OAA OAA->Citrate Glucose_Tracer [1,2-13C2]Glucose (Optimal for Glycolysis/PPP) Glucose_Tracer->Glucose Glutamine_Tracer [U-13C5]Glutamine (Optimal for TCA Cycle) Glutamine_Tracer->Glutamine

Caption: Central carbon metabolism pathways with optimal tracers.

Experimental_Workflow cluster_Experiment1 Parallel Experiment 1 cluster_Experiment2 Parallel Experiment 2 cluster_Analysis Computational Analysis Culture1 Cell Culture Tracer1 Add Tracer 1 ([1,2-13C2]glucose) Culture1->Tracer1 Harvest1 Harvest & Quench Tracer1->Harvest1 MS1 GC-MS Analysis Harvest1->MS1 MFA_Software MFA Software (e.g., METRAN, 13CFLUX2) MS1->MFA_Software Culture2 Cell Culture Tracer2 Add Tracer 2 ([U-13C5]glutamine) Culture2->Tracer2 Harvest2 Harvest & Quench Tracer2->Harvest2 MS2 GC-MS Analysis Harvest2->MS2 MS2->MFA_Software Flux_Map Integrated Flux Map & Confidence Intervals MFA_Software->Flux_Map Stats Statistical Comparison (Confidence Interval Overlap) Flux_Map->Stats

Caption: Workflow for parallel labeling MFA and data analysis.

Logical_Relationship Start Start: Compare Fluxes from Tracer A vs. Tracer B Flux_A Flux Estimate from Tracer A with 95% CI Start->Flux_A Flux_B Flux Estimate from Tracer B with 95% CI Start->Flux_B Comparison Do Confidence Intervals Overlap? Flux_A->Comparison Flux_B->Comparison No_Overlap Comparison->No_Overlap No Overlap Comparison->Overlap Yes Significant Fluxes are Statistically Significantly Different (p < 0.05) No_Overlap->Significant Not_Significant No Statistically Significant Difference in Fluxes Overlap->Not_Significant

Caption: Statistical comparison of fluxes using confidence intervals.

References

Safety Operating Guide

Safe Disposal of D-Altrose-1-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of D-Altrose-1-13C, a stable isotope-labeled sugar used in various research applications.[1][2]

While D-Altrose itself is a sugar and generally considered to be of low hazard in typical industrial handling, the ¹³C label and its common use in sensitive experimental settings necessitate a cautious and standardized approach to its disposal.[3][4] Adherence to these procedures helps ensure the safety of laboratory personnel and the protection of the environment.

Disposal Procedures

The recommended disposal pathway for this compound depends on its form (solid or in solution) and whether it has been contaminated with other hazardous materials.

Step 1: Hazard Assessment

Before disposal, it is crucial to assess the final state of the this compound.

  • Unused, uncontaminated solid: If the this compound is in its original, uncontaminated solid form, it is generally not considered hazardous waste.

  • Solutions: If the this compound has been dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.

  • Contaminated material: If the this compound has been mixed with or exposed to other hazardous chemicals or biological materials, it must be treated as hazardous waste.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

  • Non-Hazardous Solid Waste:

    • Carefully sweep the solid this compound into a designated, clearly labeled waste container.

    • Ensure the container is sealed to prevent dust formation.

  • Hazardous Waste (Solutions and Contaminated Materials):

    • Collect the waste in a chemically compatible and properly sealed container.

    • The container must be clearly labeled with the full chemical name ("this compound"), the solvent(s) used, and any other contaminants.

    • Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal

  • Non-Hazardous Waste: Dispose of the container with other non-hazardous laboratory solid waste, following your institution's specific guidelines.

  • Hazardous Waste: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

Always consult your institution's specific waste disposal protocols and local regulations. [4]

Quantitative Data Summary

PropertyValueSignificance for Disposal
Physical State SolidAs a solid, it is less prone to spills than liquids but can create dust.
Appearance White/ColorlessVisual identification.
Solubility Soluble in waterHigh water solubility means it can easily enter aqueous waste streams.
Odor OdorlessLack of odor means no olfactory warning of its presence.
pH 5.9 - 7 (in aqueous solution)Near-neutral pH indicates low corrosivity.
Hazard Symbols None listed for similar compoundsIndicates low intrinsic hazard for the pure, uncontaminated substance.[3]

Experimental Protocols: Spill Cleanup

In the event of a spill of solid this compound, follow these steps:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Containment: Prevent the powder from becoming airborne. If necessary, gently cover the spill with a damp paper towel.

  • Cleanup: Carefully sweep the spilled material into a designated waste container.[3]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the cleanup materials and the collected this compound according to the procedures outlined above.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for determining the proper disposal route for this compound.

Disposal_Pathway start Start: this compound Waste is_contaminated Contaminated with hazardous material? start->is_contaminated is_solution Is it in a hazardous solvent? is_contaminated->is_solution No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes is_solution->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste is_solution->non_hazardous_waste No (Solid) collect_hazardous Collect in labeled, sealed hazardous waste container hazardous_waste->collect_hazardous collect_non_hazardous Collect in labeled, sealed non-hazardous waste container non_hazardous_waste->collect_non_hazardous ehs_disposal Dispose via EHS/ Licensed Contractor collect_hazardous->ehs_disposal institutional_disposal Dispose via institutional non-hazardous waste stream collect_non_hazardous->institutional_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling D-Altrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of D-Altrose-1-13C, an isotopically labeled sugar. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Hazard Assessment

This compound is a stable, non-radioactive isotopically labeled form of D-Altrose.[1][2] Stable isotopes do not emit radiation, and their handling, storage, and disposal from a radiological standpoint are the same as their unenriched counterparts.

The primary hazards associated with this compound are related to its physical form as a white, crystalline powder and its chemical properties as an irritant.[3][4][5] The main risks arise from the potential for inhalation of airborne dust and direct contact with the skin and eyes.[6][7] One Safety Data Sheet (SDS) for D-Altrose indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[8] However, another source provides a hazard code of "Xi" (Irritant) with risk statements R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[5] Given this, it is prudent to handle the compound with appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The use of PPE is a critical final barrier to chemical exposure after engineering and administrative controls have been implemented.[9] The following PPE is recommended when handling this compound.

Protection Type Recommended PPE Rationale and Best Practices
Respiratory Protection NIOSH-approved N95 or N100 particulate respiratorTo prevent inhalation of airborne powder. Surgical masks offer little to no protection from chemical exposure and should not be used.[6][9] A full risk assessment should be conducted to determine if a higher level of respiratory protection is needed.[6]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when splashing is possible.[7][9]To protect eyes from dust particles. Standard eyeglasses are not a substitute for safety glasses.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. It is recommended to use powder-free gloves to avoid contamination of the work area.[9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they are damaged or known to be contaminated.[9]
Body Protection Laboratory coat or long-sleeved shirt and long pants.To protect skin from accidental contact with the powder.[6]
Foot Protection Closed-toe shoes with non-slip soles.To protect feet from spills and prevent slipping on any stray powder on the floor.[6]

Physical and Chemical Properties

The following table summarizes key quantitative data for D-Altrose, the unlabeled parent compound.

Property Value
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol [10]
Appearance White to off-white powder[3][4][5]
Melting Point 106-108 °C[5]
Solubility Slightly soluble in water, DMSO, and Methanol (with heating)[4][5]
Storage Temperature 2-8°C[4][5]

Operational Plan for Safe Handling

Following a structured workflow is essential for minimizing risk. This step-by-step protocol outlines the safe handling of this compound from receipt to cleanup.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (e.g., chemical fume hood) don_ppe 2. Don PPE (Gloves, Lab Coat, Goggles, Respirator) prep_area->don_ppe gather_materials 3. Assemble Equipment (Spatula, Weigh Paper, Containers) don_ppe->gather_materials weigh 4. Weigh Compound Carefully to minimize dust transfer 5. Transfer and Solubilize Add to solvent as required weigh->transfer decontaminate 6. Decontaminate Surfaces Wipe down work area dispose 7. Dispose of Waste Segregate waste streams decontaminate->dispose doff_ppe 8. Doff PPE In correct order dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash G exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap & Water for 15 minutes skin_contact->wash_skin rinse_eyes Rinse Eyes with Water for 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Medical Attention if symptoms persist move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.